Gal-G2-CNP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H34ClNO18 |
|---|---|
Molecular Weight |
660.0 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22+,23+,24-/m1/s1 |
InChI Key |
KMYYNUOXSFGLNX-STTJGHISSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Gal-G2-CNP and the Signaling Pathways of C-type Natriuretic Peptide
To the intended audience of researchers, scientists, and drug development professionals, this document aims to provide a comprehensive overview of the chemical entity "Gal-G2-CNP" and elucidate the signaling pathways of the similarly abbreviated but distinct biological molecule, C-type Natriuretic Peptide (CNP).
It is imperative to first clarify a common point of confusion arising from the abbreviation "CNP." The molecule "this compound" is a synthetic chromogenic substrate used in biochemical assays, specifically for the determination of α-amylase activity. In this context, "CNP" refers to 2-chloro-4-nitrophenol, the chromophore released upon enzymatic cleavage. This is distinct from C-type Natriuretic Peptide, a crucial signaling peptide in various physiological processes. This guide will first detail the chemical nature of this compound and then provide an in-depth exploration of the signaling pathways of C-type Natriuretic Peptide, which is likely the subject of interest for research and drug development professionals.
Part 1: The Chemical Structure and Function of this compound
This compound, or 2-chloro-4-nitrophenyl 4-O-β-D-galactopyranosylmaltoside, is a complex carbohydrate derivative designed as a specific substrate for α-amylase.[1][2][3] Its structure allows for a colorimetric assay where the enzymatic activity of α-amylase can be quantified by measuring the release of the chromogen, 2-chloro-4-nitrophenol.[4]
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H34ClNO18 | [5] |
| Molecular Weight | 659.98 g/mol | |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
| CAS Number | 157381-11-8 | |
| Appearance | Slightly yellowish amorphous powder | |
| Solubility | Soluble in water |
Experimental Protocol: α-Amylase Activity Assay using this compound
This protocol outlines the general principle for the determination of α-amylase activity using this compound.
Principle: α-Amylase hydrolyzes the substrate this compound to release 2-chloro-4-nitrophenol (CNP), which can be measured colorimetrically at 405 nm. The rate of increase in absorbance at this wavelength is directly proportional to the α-amylase activity in the sample.
Reaction: this compound + H₂O --(α-Amylase)--> Gal-G2 + 2-chloro-4-nitrophenol (CNP)
Materials:
-
This compound substrate solution
-
Buffer solution (e.g., MES Buffer, pH 6.0)
-
Sample containing α-amylase (e.g., serum, plasma)
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Prepare the working reagent by mixing the this compound substrate with the buffer solution according to the manufacturer's instructions.
-
Pre-warm the reagent and the spectrophotometer to 37°C.
-
Add a specific volume of the sample to the working reagent.
-
Mix and immediately start monitoring the change in absorbance at 405 nm over a defined period (e.g., 3 minutes).
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
The α-amylase activity is calculated using a factor provided by the reagent manufacturer, which is derived from the molar extinction coefficient of CNP.
Workflow for α-Amylase Assay:
Caption: Workflow for determining α-amylase activity using this compound substrate.
Part 2: C-type Natriuretic Peptide (CNP) and its Signaling Pathways
C-type natriuretic peptide (CNP) is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). CNP is primarily produced by endothelial cells, fibroblasts, and neurons, and it plays a crucial role as a paracrine and autocrine regulator in various tissues, including the cardiovascular and nervous systems.
Structure of C-type Natriuretic Peptide
Unlike the amylase substrate, C-type Natriuretic Peptide is a peptide hormone. The biologically active form is typically a 22-amino acid peptide (CNP-22) that contains a 17-amino acid ring structure formed by a disulfide bond between two cysteine residues. This ring structure is essential for its biological activity.
Signaling Pathways of C-type Natriuretic Peptide
CNP exerts its biological effects by binding to two specific receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).
1. The NPR-B Signaling Pathway:
NPR-B is a guanylyl cyclase-coupled receptor. The binding of CNP to NPR-B induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. This domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream target proteins, leading to a cascade of cellular responses. This pathway is primarily responsible for the vasodilatory, anti-proliferative, and anti-hypertrophic effects of CNP.
Caption: The NPR-B signaling pathway of C-type Natriuretic Peptide.
2. The NPR-C Signaling Pathway:
NPR-C is structurally different from NPR-B as it lacks an intracellular guanylyl cyclase domain. For a long time, it was considered primarily a "clearance receptor" responsible for the binding and internalization of natriuretic peptides, thereby regulating their local concentrations. However, it is now understood that NPR-C is also a signaling receptor.
Upon CNP binding, NPR-C couples to inhibitory G proteins (Gi). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, NPR-C activation can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC). The NPR-C pathway is involved in mediating anti-proliferative effects in cardiac fibroblasts and inhibiting L-type calcium currents in myocytes.
Caption: The NPR-C signaling pathway of C-type Natriuretic Peptide.
References
- 1. This compound | C24H34ClNO18 | CID 10122436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-nitrophenyl 4-O-b-D-galactopyranosylmaltoside | 157381-11-8 [chemicalbook.com]
- 3. EP1342790B1 - Method for measuring amylase activity - Google Patents [patents.google.com]
- 4. medichem-me.com [medichem-me.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Gal-G2-CNP Principle for Amylase Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosyl-maltoside (Gal-G2-CNP) principle for the kinetic determination of α-amylase activity. This direct chromogenic assay offers a streamlined and efficient method for quantifying amylase levels in various biological samples, a critical parameter in pancreatitis diagnostics and other clinical investigations.
Core Principle and Reaction Pathway
The this compound method is predicated on the enzymatic hydrolysis of a specific chromogenic substrate by α-amylase. The substrate, this compound, is a blocked oligosaccharide that is directly cleaved by α-amylase. This cleavage releases 2-chloro-4-nitrophenol (CNP), a yellow-colored chromophore. The rate of CNP formation is directly proportional to the α-amylase activity in the sample and can be measured spectrophotometrically at 405 nm.[1][2][3][4] A significant advantage of this method is its direct nature, eliminating the need for coupling enzymes, which contributes to a more stable reagent formulation.[1]
The enzymatic reaction is as follows:
This compound + H₂O --(α-Amylase)--> Gal-G2 + 2-chloro-4-nitrophenol (CNP)
Figure 1: Reaction pathway of the this compound amylase assay.
Quantitative Data and Performance Characteristics
The this compound assay exhibits robust performance characteristics, making it suitable for routine clinical and research use. Key quantitative data are summarized in the tables below.
Table 1: Reagent Composition and Reaction Conditions
| Component | Concentration/Value | Purpose |
| Substrate | ||
| This compound | 1 - 4.55 mmol/L | Chromogenic substrate for α-amylase |
| Buffer | ||
| Buffer Type | MES or Phosphate buffer | Maintain optimal pH for the reaction |
| pH | 6.0 ± 0.1 at 25°C | Optimal pH for α-amylase activity |
| Buffer Concentration | 50 - 100 mmol/L | Buffering capacity |
| Other Components | ||
| Sodium Chloride (NaCl) | 51.5 - 1000 mmol/L | Enzyme activator |
| Calcium Chloride (CaCl₂) | 5 - 10 mmol/L | Essential cofactor for α-amylase |
| Potassium Thiocyanate (KSCN) | 140 mmol/L (in some formulations) | Activator and stabilizer |
| Stabilizers | Present in various formulations | Ensure reagent stability |
| Reaction Parameters | ||
| Wavelength | 405 nm | Absorbance maximum of CNP |
| Temperature | 37°C | Optimal temperature for the assay |
| Incubation Time | Kinetic measurement | Rate of reaction is monitored |
Table 2: Assay Performance Characteristics
| Parameter | Value/Range | Notes |
| Linearity | Up to 1200 - 2000 IU/L | Samples with higher activity should be diluted with 0.9% saline. |
| Precision | ||
| Within-run CV | 0.2 - 1.6% | Varies with amylase concentration. |
| Day-to-day CV | 0.3 - 4.1% | Varies with amylase concentration. |
| Normal Values (Serum) | 35 - 140 IU/L at 37°C | Reference ranges may vary between laboratories. |
Table 3: Interfering Substances
| Substance | Non-interfering Concentration |
| Bilirubin | Up to 10 - 20 mg/dL |
| Hemoglobin | Up to 0.4 - 500 mg/dL |
| Lipids | Up to 1000 mg/dL |
| Ascorbic Acid | Up to 6 - 8 mg/dL |
| Glucose | Up to 1000 mg/dL |
| Fructose | Up to 1.0 g/L |
| Sucrose | Up to 1.0 g/L |
| Anticoagulants | Citrate, Oxalate, and EDTA should be avoided as they chelate calcium. |
Table 4: Method Comparison
| Comparison Method | Correlation Coefficient (r) | Linear Regression Equation |
| EPS Assay | 0.989 | y (Gal-G2) = 1.021x (EPS) + 4.729 |
| Commercial Test | 0.997 | y = 1.006x - 0.742 |
Detailed Experimental Protocol
This section provides a detailed methodology for the manual kinetic determination of α-amylase activity using the this compound substrate.
Reagent Preparation
-
Working Reagent: If the substrate and buffer are provided separately, reconstitute the this compound substrate with the provided buffer according to the manufacturer's instructions. Mix gently until the substrate is completely dissolved. Allow the reconstituted reagent to stand for approximately 5 minutes before use.
-
Reagent Stability: The reconstituted working reagent is typically stable for several weeks when stored at 2-8°C.
Sample Handling
-
Sample Type: Serum, heparinized plasma, or urine can be used.
-
Anticoagulants: Avoid the use of citrate, oxalate, and EDTA as they interfere with the assay by chelating calcium ions, which are essential for amylase activity.
-
Sample Stability: Amylase in serum is stable for up to 20 days at 2-4°C.
Assay Procedure
-
Temperature Equilibration: Bring the working reagent and samples to the assay temperature of 37°C.
-
Reagent Dispensing: Pipette 1.0 mL of the working reagent into a cuvette.
-
Sample Addition: Add 20 µL of the sample (serum, plasma, or diluted urine) to the cuvette.
-
Mixing and Incubation: Mix the contents of the cuvette immediately and start a timer. The reaction begins upon addition of the sample.
-
Spectrophotometric Measurement:
-
Place the cuvette in a spectrophotometer set to 405 nm.
-
Record the first absorbance reading at exactly 60 seconds after sample addition.
-
Continue to record absorbance readings at 30-second intervals for a total of 2-3 minutes.
-
Calculation of α-Amylase Activity
-
Calculate the mean change in absorbance per minute (ΔA/min).
-
Calculate the α-amylase activity using the following formula:
α-Amylase Activity (IU/L) = ΔA/min * Factor
The factor is specific to the assay conditions (e.g., molar extinction coefficient of CNP, sample and reagent volumes, and path length of the cuvette) and is typically provided by the reagent manufacturer.
Figure 2: Experimental workflow for the this compound amylase assay.
Conclusion
The this compound principle provides a reliable, direct, and straightforward kinetic method for the determination of α-amylase activity. Its favorable performance characteristics, including good linearity and precision, make it a valuable tool for both clinical diagnostics and research applications. The absence of coupled enzymes simplifies the reagent system and enhances its stability. This technical guide offers the necessary information for the successful implementation and understanding of this important analytical method.
References
An In-Depth Technical Guide to the Hydrolysis of Gal-G2-CNP by Alpha-Amylase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the chromogenic substrate 2-chloro-4-nitrophenyl-β-D-galactosyl-maltotrioside (Gal-G2-CNP) by α-amylase. This document details the core mechanism of action, presents available quantitative data, outlines experimental protocols for activity assays, and provides visual representations of the key processes.
Introduction to this compound as a Substrate for Alpha-Amylase
Alpha-amylases are endoamylases that catalyze the hydrolysis of α-1,4-glycosidic bonds in starch and related polysaccharides. The development of chromogenic substrates has significantly advanced the ease and efficiency of α-amylase activity assays. This compound is a synthetic chromogenic substrate designed for the specific and sensitive measurement of α-amylase activity.[1] Its structure consists of a maltotriose unit linked to a galactosyl moiety, which in turn is attached to a 2-chloro-4-nitrophenyl (CNP) group. The presence of the galactosyl group at the non-reducing end protects the substrate from being cleaved by other glycosidases like β-amylase or glucoamylase, thus ensuring specificity for α-amylase.
The fundamental principle of the assay lies in the α-amylase-mediated cleavage of the substrate, which liberates the chromophore 2-chloro-4-nitrophenol (CNP).[1] The release of CNP results in a measurable increase in absorbance at 405 nm, which is directly proportional to the α-amylase activity in the sample.[1]
The Core Mechanism of Hydrolysis
The hydrolysis of this compound by α-amylase is a multi-step enzymatic process that involves both direct hydrolysis and potential transglycosylation activities.
Cleavage Site and Products
Research has demonstrated that α-amylase specifically hydrolyzes the glycosidic bond between the 2-chloro-4-nitrophenol group and the sugar moiety of this compound.[2] This cleavage event releases 2-chloro-4-nitrophenol (CNP) and galactosyl-maltotriose. The reaction is stoichiometric, meaning that one molecule of hydrolyzed substrate produces one molecule of the chromophore.[2]
The overall primary reaction can be summarized as follows:
This compound + H₂O --(α-amylase)--> Galactosyl-maltotriose + 2-Chloro-4-nitrophenol (CNP)
Enzymatic Action and the Role of the Active Site
Alpha-amylases employ a double displacement mechanism for the hydrolysis of glycosidic bonds. This involves two key carboxylic acid residues in the active site: a catalytic nucleophile (typically an aspartate) and a general acid/base catalyst (typically a glutamate). The process proceeds through the formation of a covalent glycosyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule.
Transglycosylation Activity
In addition to direct hydrolysis, α-amylase can exhibit transglycosylation activity, especially at high substrate concentrations. Studies on the closely related substrate 2-chloro-4-nitrophenyl α-maltotrioside (CNP-G3) have shown that human salivary α-amylase can catalyze the transfer of a glucosyl unit from one substrate molecule to another, leading to the formation of larger oligosaccharide-CNP conjugates. This suggests that the degradation pathway of this compound may also involve these secondary reactions, although the primary measured outcome remains the release of CNP.
The proposed degradation pathway, including both hydrolysis and transglycosylation, is illustrated in the signaling pathway diagram below.
Quantitative Data
While extensive research has been conducted on the kinetics of α-amylase with its natural substrate, starch, specific Michaelis-Menten constants (Km) and maximal velocities (Vmax) for the hydrolysis of this compound are not widely reported in peer-reviewed literature. However, kinetic studies on inhibitors have been performed in the presence of GalG2CNP, indicating its use in kinetic analysis. For comparative purposes, the following tables summarize available kinetic data for α-amylase with starch and other relevant information.
Table 1: Kinetic Parameters of α-Amylase with Starch
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (U/mL) | Reference |
| Soybean Sprouts | Starch | 11.87 | 6.869 (Units/min) |
Table 2: Reagent Composition for α-Amylase Assay using this compound
| Component | Concentration | Purpose | Reference |
| MES Buffer | 50 mmol/L | Provides optimal pH (around 6.0) | |
| This compound | 1.8 - 3.8 mmol/L | Chromogenic Substrate | |
| Sodium Chloride | 350 - 1000 mmol/L | Activator of α-amylase | |
| Calcium Acetate/Chloride | 5.0 - 6.0 mmol/L | Essential cofactor for α-amylase stability and activity | |
| Potassium Thiocyanate | 375 - 900 mmol/L | Enhances the rate of CNP release |
Experimental Protocols
The following are detailed methodologies for performing α-amylase activity assays using this compound as a substrate. These protocols are based on information from commercially available diagnostic kits and scientific publications.
Preparation of Reagents
-
Buffer Solution (pH 6.0): Prepare a 50 mmol/L 2-(N-morpholino)ethanesulfonic acid (MES) buffer.
-
Substrate Solution: Dissolve this compound in the MES buffer to a final concentration of 1.8 to 3.8 mmol/L.
-
Activator/Cofactor Solution: Add sodium chloride to a final concentration of 350 to 1000 mmol/L and a calcium salt (e.g., calcium acetate or calcium chloride) to a final concentration of 5.0 to 6.0 mmol/L to the buffer solution.
-
Enhancer Solution (Optional): Potassium thiocyanate can be added to a final concentration of 375 to 900 mmol/L to increase the reaction rate.
-
Working Reagent: For convenience, a single working reagent can be prepared by dissolving all components in the MES buffer. The reagent should be stored at 2-8°C and protected from light.
Assay Procedure (Manual Method)
-
Sample Preparation: Use serum, heparinized plasma, or urine as the sample. Anticoagulants such as citrate and EDTA should be avoided as they chelate calcium, which is essential for α-amylase activity.
-
Reaction Initiation: Pipette 1.0 mL of the working reagent into a cuvette and pre-warm to the desired temperature (typically 37°C).
-
Add 20 µL of the sample to the cuvette and mix immediately.
-
Measurement: Start a timer immediately after adding the sample. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a total of 2-3 minutes using a spectrophotometer.
-
Calculation: Calculate the mean change in absorbance per minute (ΔA/min). The α-amylase activity is then calculated using the molar extinction coefficient of 2-chloro-4-nitrophenol and the assay conditions.
Automated Analyzer Procedure
The assay can be adapted for use on various automated clinical chemistry analyzers. The specific instrument settings (e.g., sample volume, reagent volume, read times) should be optimized according to the manufacturer's instructions for the specific analyzer.
Mandatory Visualizations
Signaling Pathway of this compound Hydrolysis
Caption: Hydrolysis and transglycosylation pathways of this compound by α-amylase.
Experimental Workflow for α-Amylase Activity Assay
Caption: Workflow for the kinetic assay of α-amylase activity using this compound.
Logical Relationship of Assay Components
Caption: Interrelationship of components in the α-amylase/Gal-G2-CNP assay.
Conclusion
References
Navigating Amylase Activity: A Technical Guide to the Gal-G2-CNP Substrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the chromogenic substrate, 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosylmaltoside (Gal-G2-CNP), for the determination of α-amylase activity. We delve into the substrate's specificity, provide detailed experimental protocols, and present visual workflows to facilitate its integration into research and development pipelines.
Introduction: The Principle of this compound in Amylase Assays
The this compound substrate offers a direct and continuous monitoring method for α-amylase activity. The principle of the assay is based on the enzymatic hydrolysis of this compound by α-amylase. This cleavage releases 2-chloro-4-nitrophenol (CNP), a chromophore that can be measured spectrophotometrically at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][2] One of the key advantages of this substrate is that it does not require coupling with other enzymes for signal generation, leading to a more stable and straightforward assay.[3]
The enzymatic reaction can be summarized as follows:
This compound + H₂O --(α-Amylase)--> Galactosyl-maltose + 2-chloro-4-nitrophenol (CNP)
Substrate Specificity of this compound
This compound is a substrate for α-amylases, an enzyme family that hydrolyzes α-1,4-glycosidic bonds in polysaccharides. This includes α-amylases from various sources such as pancreatic, salivary, and microbial origins. While the substrate is widely used for the determination of total α-amylase activity in serum and plasma, as well as for the specific measurement of pancreatic α-amylase (often in conjunction with inhibitors of salivary amylase), a comprehensive, publicly available dataset directly comparing the kinetic parameters (Km and Vmax) across a wide range of amylases using this compound is limited.
The following table provides a qualitative summary of the substrate's reactivity with different amylase types based on available literature.
| Amylase Type | Source Examples | Reactivity with this compound | Notes |
| Pancreatic α-Amylase | Human, Porcine | High | This substrate is frequently used in clinical diagnostics to measure pancreatic amylase levels for conditions like pancreatitis.[4][5] |
| Salivary α-Amylase | Human | High | Salivary amylase readily hydrolyzes this compound, necessitating the use of specific inhibitors when measuring pancreatic amylase in samples containing both isoenzymes. |
| Bacterial α-Amylase | Bacillus sp., Aspergillus sp. | Expected to be Reactive | As α-amylases, microbial enzymes are expected to cleave the α-1,4-glycosidic bond in this compound. However, specific kinetic data for this substrate is not readily available in comparative studies. |
| Fungal α-Amylase | Aspergillus oryzae | Expected to be Reactive | Similar to bacterial amylases, fungal α-amylases should be capable of hydrolyzing this substrate, though specific comparative performance data is scarce. |
Experimental Protocol: Measuring α-Amylase Activity with this compound
This section provides a detailed methodology for a kinetic assay to determine α-amylase activity using the this compound substrate. This protocol is a generalized guideline, and specific parameters may need to be optimized based on the enzyme source, sample matrix, and available instrumentation.
3.1. Materials and Reagents
-
This compound Reagent: A buffered solution containing this compound. A typical formulation might include:
-
MES Buffer (pH 6.0): 50 mmol/L
-
This compound: 2.6 - 3.8 mmol/L
-
Sodium Chloride: 150 - 600 mmol/L
-
Calcium Chloride: 10 mmol/L
-
Stabilizers and preservatives (e.g., Sodium Azide)
-
-
Amylase Sample: Purified enzyme, serum, plasma, or other biological fluids. Note: Avoid anticoagulants such as citrate, oxalate, and EDTA as they chelate calcium, which is essential for amylase activity.
-
Spectrophotometer: Capable of measuring absorbance at 405 nm with temperature control.
-
Incubator or Water Bath: Set to the desired reaction temperature (e.g., 37°C).
-
Pipettes and Tips
-
Cuvettes
3.2. Assay Procedure
-
Reagent Preparation: Prepare the this compound working solution according to the manufacturer's instructions. If preparing from powder, dissolve in the appropriate buffer. Ensure the pH is at the optimal level for the amylase being tested (typically around 6.0-7.0).
-
Temperature Equilibration: Pre-warm the this compound reagent and the amylase samples to the assay temperature (e.g., 37°C).
-
Reaction Initiation:
-
Pipette a defined volume of the pre-warmed this compound reagent into a cuvette (e.g., 1.0 mL).
-
Add a small volume of the amylase sample to the cuvette (e.g., 20 µL).
-
Mix gently but thoroughly by inverting the cuvette or by gentle pipetting.
-
-
Kinetic Measurement:
-
Immediately place the cuvette in the spectrophotometer.
-
Start monitoring the change in absorbance at 405 nm over a set period (e.g., 2-3 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).
-
-
Blank Measurement: Prepare a reagent blank by adding the sample diluent (e.g., buffer or saline) instead of the amylase sample to the this compound reagent. This will account for any background absorbance or non-enzymatic substrate degradation.
-
Calculation of Amylase Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Calculate the amylase activity (in U/L) using the following formula: Activity (U/L) = (ΔA/min) x Total Assay Volume (mL) x 1000 / (Molar Extinction Coefficient of CNP x Sample Volume (mL) x Path Length (cm))
-
The molar extinction coefficient for 2-chloro-4-nitrophenol at 405 nm is approximately 12,900 L·mol⁻¹·cm⁻¹.
-
-
3.3. Quality Control and Considerations
-
Linearity: The assay should be linear within a defined range of amylase activity. For samples with very high activity, dilution with saline may be necessary.
-
Interferences: Substances such as bilirubin, hemoglobin, and ascorbic acid may interfere with the assay at high concentrations. Check the manufacturer's specifications for tolerance levels.
-
Saliva Contamination: Saliva contains high levels of α-amylase. Care must be taken to avoid contamination of reagents and equipment.
Visualizing the Process: Diagrams
4.1. Enzymatic Reaction Pathway
The following diagram illustrates the enzymatic cleavage of the this compound substrate by α-amylase, leading to the release of the chromogenic product, CNP.
Caption: Enzymatic cleavage of this compound by α-amylase.
4.2. Experimental Workflow
This diagram outlines the key steps in performing an α-amylase activity assay using the this compound substrate.
Caption: General workflow for the this compound amylase assay.
Conclusion
The this compound substrate provides a robust and convenient method for the kinetic determination of α-amylase activity. Its direct cleavage mechanism simplifies the assay procedure and enhances stability. While it is a versatile substrate for amylases from different origins, further research is warranted to establish a comprehensive comparative dataset of its kinetic parameters with a wider range of α-amylase isoenzymes. The detailed protocol and workflows provided in this guide serve as a valuable resource for researchers and professionals in the fields of biochemistry, clinical diagnostics, and drug development.
References
- 1. Methods compared for determining total amylase activity and amylase isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the isoenzymes of mammalian alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reckondiagnostics.com [reckondiagnostics.com]
- 4. Comparative study of serum pancreatic isoamylase, lipase, and trypsin-like immunoreactivity in pancreatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variations in amylase isoenzymes and lipase during acute pancreatitis, and in other disorders causing hyperamylasemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Gal-G2-CNP: A Chromogenic Substrate for Amylase Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The measurement of α-amylase activity is a cornerstone of clinical diagnostics, particularly in the investigation of pancreatic disorders, and plays a crucial role in various research and drug development applications. The development of reliable and efficient assays for this enzyme has been an area of continuous innovation. A significant advancement in this field was the introduction of defined, small-molecule chromogenic substrates, which offer superior specificity, sensitivity, and suitability for high-throughput screening compared to traditional starch-based methods.[1] Among these, 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosyl-maltoside (Gal-G2-CNP) has emerged as a key substrate for the direct and continuous monitoring of α-amylase activity. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Design Rationale
The development of chromogenic substrates for enzyme assays began in the early 1970s, initially for proteases involved in coagulation.[2][3] This concept was later extended to glycosidases, including α-amylase. Early chromogenic substrates for α-amylase were often complex, involving multiple enzymatic steps to liberate the chromophore, which could lead to inaccuracies.
The design of this compound, as described in foundational work by Morishita et al. in 2000, aimed to overcome these limitations.[3][4] The core innovation of this compound lies in its structure, which allows for direct cleavage by α-amylase without the need for auxiliary enzymes.
Molecular Structure and Rationale:
-
Core Structure: The substrate consists of a maltoside (G2) unit, which is a known substrate for α-amylase, linked to a chromogenic leaving group, 2-chloro-4-nitrophenol (CNP).
-
Galactosyl Modification: A β-D-galactopyranosyl moiety is attached to the 4-position of the non-reducing glucose unit of the maltoside. This modification serves a critical purpose: it "blocks" the non-reducing end of the oligosaccharide. This blockage prevents the action of contaminating exo-acting glycosidases (like α-glucosidase) that might be present in a sample, ensuring that the color release is specific to the endo-acting activity of α-amylase.
-
Chromophore (CNP): 2-chloro-4-nitrophenol is an excellent chromophore. Upon cleavage from the glycoside, the resulting 2-chloro-4-nitrophenolate ion exhibits strong absorbance at a wavelength of 405 nm, allowing for easy and continuous spectrophotometric monitoring of the reaction rate.
The design of this compound resulted in a substrate that offers a direct, single-step kinetic assay for α-amylase, simplifying the experimental procedure and improving accuracy by eliminating the complexities of coupled enzyme systems.
Physicochemical and Enzymatic Properties
A summary of the key properties of this compound is presented in the table below, compiled from various supplier technical data sheets and publications.
| Property | Value | Reference(s) |
| Chemical Name | 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosyl-maltoside | |
| Synonyms | This compound, 2-Chloro-4-nitrophenyl O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranoside | |
| Molecular Formula | C₂₄H₃₄ClNO₁₈ | |
| Molecular Weight | 659.98 g/mol | |
| Appearance | Slightly yellowish amorphous powder | |
| Solubility | Clear solution in water | |
| Purity (HPLC) | ≥90% | |
| Detection Wavelength (λmax) | 405 nm (for released 2-chloro-4-nitrophenol) | |
| Enzyme Specificity | Primarily α-Amylase. Not reported to be a significant substrate for β-Galactosidase. | |
| Storage Stability | Stable at -20°C for at least one year. |
Experimental Protocols
Proposed Chemical Synthesis of this compound
Postulated Synthesis Workflow:
Caption: Postulated chemical synthesis workflow for this compound.
Note: This represents a generalized and plausible pathway. The actual industrial synthesis may involve different protecting groups, promoters, or a different order of glycosylation steps to optimize yield and purity.
Standard Protocol for α-Amylase Activity Assay
The following protocol is a standard method for determining α-amylase activity in biological samples using this compound.
Reagents:
-
R1 (Buffer Reagent):
-
MES Buffer (pH 6.0): 50.0 mmol/L
-
Sodium Chloride: 600 mmol/L
-
Calcium Chloride: 10 mmol/L
-
Preservative (e.g., Sodium Azide)
-
-
R2 (Substrate Reagent):
-
This compound: 3.8 mmol/L
-
Stabilizers and detergent
-
-
Working Reagent: Mix equal volumes of R1 and R2. The working reagent is typically stable for about 2 weeks at 2-8°C.
Procedure:
-
Pre-warm the Working Reagent to the desired assay temperature (e.g., 37°C).
-
Pipette 1.0 mL of the Working Reagent into a cuvette.
-
Add 20 µL of the sample (e.g., serum, plasma, or other biological fluid) to the cuvette.
-
Mix immediately and start monitoring the change in absorbance at 405 nm using a spectrophotometer with a temperature-controlled cuvette holder.
-
Record the absorbance at fixed intervals (e.g., every 30 seconds) for a period of 2-3 minutes to determine the rate of reaction (ΔA/min).
Calculation:
The α-amylase activity is calculated using the following formula:
Amylase Activity (U/L) = (ΔA/min) * Factor
The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol, the sample volume, and the total reaction volume.
Assay Workflow:
Caption: Standard workflow for the kinetic assay of α-amylase using this compound.
Enzymatic Reaction and Specificity
Mechanism of Action
The enzymatic reaction is a direct hydrolysis of the glycosidic bond between the maltoside portion of the substrate and the 2-chloro-4-nitrophenol (CNP) chromophore.
Reaction Scheme:
This compound + H₂O ---(α-Amylase)--> Gal-G2 + CNP
-
This compound: (2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosyl-maltoside)
-
Gal-G2: (4-O-β-D-galactopyranosyl-maltose)
-
CNP: (2-chloro-4-nitrophenol)
The rate of formation of the yellow-colored CNP is directly proportional to the α-amylase activity in the sample. A key advantage of this substrate is that it does not undergo significant transglycosylation reactions, which simplifies the kinetic analysis and improves the accuracy of the measurement.
Signaling Pathway:
Caption: Enzymatic cleavage of this compound and signal detection pathway.
Substrate Specificity
The primary enzyme target for this compound is α-amylase . The galactosyl modification is designed to block other glycosidases. While the β-galactoside linkage within the molecule raises the question of its potential as a substrate for β-galactosidase , the available literature does not support this. β-galactosidases are highly specific for the galactose moiety and the configuration of the glycosidic bond. However, the overall structure of this compound, particularly the adjacent maltoside unit, likely hinders its effective binding to the active site of β-galactosidase. Extensive studies on various chromogenic galactosides have shown that the nature of the aglycone (the non-sugar part) can significantly influence binding and catalysis, but there is no direct evidence of this compound being a viable substrate for β-galactosidase.
Applications in Research and Development
Clinical Diagnostics
The primary application of this compound is in clinical chemistry for the diagnosis and monitoring of conditions affecting the pancreas, such as acute pancreatitis, where serum amylase levels are significantly elevated. The assay can be easily automated and provides rapid, reproducible results.
High-Throughput Screening (HTS) for Amylase Inhibitors
The inhibition of α-amylase is a key therapeutic strategy for managing type 2 diabetes by slowing carbohydrate digestion. The this compound assay is well-suited for high-throughput screening of compound libraries to identify novel α-amylase inhibitors.
HTS Assay Workflow:
Caption: High-throughput screening workflow for α-amylase inhibitors using this compound.
Conclusion
This compound represents a significant milestone in the development of enzyme substrates. Its rational design provides a direct, specific, and robust method for the kinetic measurement of α-amylase activity. The simplicity and reliability of assays based on this substrate have made it an invaluable tool in clinical diagnostics and a powerful enabler for high-throughput screening in drug discovery programs targeting α-amylase. Future developments may focus on creating similar substrates with different chromophores for multiplexed assays or with modified glycosidic portions to probe the specificity of other amylase isozymes or related enzymes.
References
- 1. Frontiers | Biological activity of galacto-oligosaccharides: A review [frontiersin.org]
- 2. Comparison of several new chromogenic galactosides as substrates for various β-d-galactosidases [periodicos.capes.gov.br]
- 3. Production of Galacto-oligosaccharides by the β-Galactosidase from Kluyveromyces lactis : comparative analysis of permeabilized cells versus soluble enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-galactosidase GALA from Bacillus circulans with high transgalactosylation activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Application of Gal-G2-CNP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gal-G2-CNP (2-Chloro-4-nitrophenyl 4-O-β-D-galactopyranosylmaltoside) is a chromogenic substrate specifically designed for the quantitative determination of α-amylase activity. Its utility in clinical diagnostics and research is predicated on its specific hydrolysis by α-amylase, which liberates a colored compound that can be measured spectrophotometrically. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its use in α-amylase assays.
Physical and Chemical Properties
The physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Molecular Formula | C24H34ClNO18 | [1] |
| Molecular Weight | 659.98 g/mol | [1][2] |
| CAS Number | 157381-11-8 | |
| Appearance | Slightly yellowish amorphous powder | |
| Solubility | Clear solution in water | |
| Purity (HPLC) | > 90% | |
| Storage and Stability | Stable at -20°C. In powder form, stable for 3 years at -20°C and 2 years at 4°C. In solvent, stable for 6 months at -80°C and 1 month at -20°C. | |
| Predicted LogP | -4.1 | |
| Predicted Density | 1.79 ± 0.1 g/cm³ | |
| Predicted Boiling Point | 976.0 ± 65.0 °C | |
| Hydrogen Bond Donor Count | 10 | |
| Hydrogen Bond Acceptor Count | 18 |
Principle of Amylase Activity Assay
The assay is based on the enzymatic hydrolysis of this compound by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a chromophore that can be quantified by measuring the increase in absorbance at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.
Reaction Scheme:
Caption: Enzymatic hydrolysis of this compound by α-amylase.
Experimental Protocol: α-Amylase Assay
This section provides a detailed methodology for the determination of α-amylase activity in serum or plasma using this compound.
Materials and Reagents
-
Substrate Reagent (R1):
-
MES Buffer (pH 6.0): 50.0 mmol/L
-
Calcium chloride: 10 mmol/L
-
Sodium chloride: 600 mmol/L
-
Preservative
-
-
Enzyme Substrate (R2):
-
This compound: 3.8 mmol/L
-
Stabilizer, preservative, detergent
-
-
Working Reagent: Mix equal volumes of R1 and R2. The working reagent is stable for 2 weeks at 2-8°C.
-
Specimen: Non-hemolyzed serum or heparinized plasma. Avoid anticoagulants such as citrate and EDTA as they bind calcium, which is essential for amylase activity.
-
Spectrophotometer capable of reading at 405 nm.
-
Incubator or water bath at 37°C.
-
Micropipettes and tips.
-
Test tubes or cuvettes.
Assay Procedure
The following diagram illustrates the general workflow of the α-amylase assay.
Caption: General workflow for the α-amylase colorimetric assay.
Step-by-Step Protocol
-
Reagent Preparation: Prepare the working reagent by mixing one volume of R1 with one volume of R2.
-
Incubation: Pre-incubate the working reagent at 37°C before use.
-
Reaction Initiation:
-
Pipette 1000 µL of the pre-warmed working reagent into a cuvette.
-
Add 20 µL of the sample (serum or plasma) to the cuvette.
-
Mix immediately and start a timer.
-
-
Measurement:
-
Incubate the reaction mixture at 37°C for 2 minutes.
-
Measure the change in absorbance per minute (ΔA/min) at 405 nm for 3 minutes. Readings can be taken at 30-second intervals.
-
-
Calculation: The α-amylase activity is calculated based on the rate of change in absorbance. The specific calculation factor will depend on the assay conditions and instrument.
Quality Control and Precautions
-
Do not use the working reagent if its absorbance at 405 nm against water is greater than 0.600.
-
Avoid contamination of reagents and samples with saliva, as it contains high levels of α-amylase.
-
Samples with very high amylase activity should be diluted with a 0.9% sodium chloride solution and the assay repeated. The final result should be multiplied by the dilution factor.
Conclusion
This compound is a reliable and sensitive chromogenic substrate for the determination of α-amylase activity. Its well-defined physical and chemical properties, coupled with a straightforward experimental protocol, make it a valuable tool for both clinical diagnostics and research applications. Adherence to the detailed methodology and quality control measures will ensure accurate and reproducible results.
References
Gal-G2-CNP molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-4-nitrophenyl-β-D-galactopyranosylmaltoside (Gal-G2-CNP), a chromogenic substrate pivotal for the determination of amylase activity. This document outlines its core physicochemical properties, its application in enzymatic assays, and the underlying biochemical principles.
Core Physicochemical Properties
This compound is a galactopyranosyl maltoside derivative. Its chemical structure allows for the specific detection of amylase activity through a colorimetric reaction. The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 659.98 g/mol | [1][2][3][4][5] |
| Molecular Formula | C24H34ClNO18 | |
| Exact Mass | 659.146 g/mol | |
| CAS Number | 157381-11-8 | |
| Appearance | Slightly yellowish amorphous powder | |
| Solubility | Soluble in water | |
| Purity (HPLC) | > 90% | |
| Storage Stability | Stable at -20°C for at least one year |
Mechanism of Action in Amylase Assays
This compound serves as a substrate for amylase, an enzyme that catalyzes the hydrolysis of starch into smaller sugars. The enzymatic reaction cleaves the glycosidic bonds within the this compound molecule, leading to the release of 2-chloro-4-nitrophenol (CNP). The liberated CNP, under alkaline conditions, exhibits a distinct yellow color, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amylase activity in the sample.
This substrate is particularly valuable as it enables the measurement of amylase activity without the need for auxiliary enzymes.
Experimental Protocol: Determination of Pancreatic Amylase Activity
The following is a generalized protocol for the use of this compound in determining pancreatic amylase activity. This protocol is for reference only and may require optimization for specific experimental conditions.
Materials:
-
This compound substrate solution
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Sample containing amylase (e.g., serum, pancreatic extract)
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
Microplate reader or cuvettes
-
Incubator or water bath set to 37°C
Procedure:
-
Reagent Preparation: Prepare a working solution of this compound in the appropriate buffer. The concentration of the substrate solution should be optimized based on the expected range of amylase activity.
-
Sample Preparation: Dilute the amylase-containing sample with the buffer to ensure the final activity falls within the linear range of the assay.
-
Reaction Initiation: In a microplate well or cuvette, combine the sample and the this compound substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 405 nm. The increase in absorbance over time is indicative of the rate of CNP release.
-
Calculation of Amylase Activity: The amylase activity is calculated based on the change in absorbance, the molar extinction coefficient of CNP, the reaction time, and the sample dilution factor.
Signaling and Reaction Pathway
The enzymatic reaction of amylase with this compound can be visualized as a straightforward pathway leading to the release of the chromogenic product.
Caption: Enzymatic hydrolysis of this compound by amylase.
Experimental Workflow
The general workflow for conducting an amylase assay using this compound involves a series of sequential steps from sample preparation to data analysis.
Caption: A typical workflow for an amylase assay using this compound.
References
Commercial Suppliers and Research Applications of Gal-G2-CNP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside (Gal-G2-CNP), a chromogenic substrate widely utilized in research and clinical diagnostics for the determination of α-amylase activity. This document outlines commercially available sources of this compound, details its application in enzymatic assays, and provides comprehensive experimental protocols.
Commercial Availability of this compound for Research
A variety of biochemical suppliers offer this compound for research purposes. The quality and purity of the compound are critical for reliable and reproducible experimental results. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Purity | CAS Number | Molecular Weight ( g/mol ) | Additional Notes |
| InvivoChem | ≥98% | 157381-11-8 | 659.98 | For research use only. |
| MedchemExpress | Not specified | 157381-11-8 | Not specified | For research use only. |
| Sorachim SA | >90% (HPLC) | 157381-11-8 | 659.98 | Slightly yellowish amorphous powder, soluble in water. |
| Glycodepot | ≥98% | 157381-11-8 | Not specified | Good water solubility, high sensitivity, and good stability. |
| Clearsynth | Not specified | 157381-11-8 | Not specified | Used as an analytical standard for HPLC. |
| TOYOBO | Not specified | 157381-11-8 | 659.98 | Stable at -20°C for at least one year. |
| Innovative Enzymes | Not specified | 157381-11-8 | 659.98 | Slightly yellowish amorphous powder, clear solution in water. |
Principle of α-Amylase Activity Assay
This compound serves as a substrate for α-amylase, an enzyme that hydrolyzes α-1,4-glycosidic bonds in polysaccharides. The enzymatic reaction with this compound results in the release of 2-chloro-4-nitrophenol (CNP), a chromogenic product that can be quantified spectrophotometrically. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][2]
The enzymatic reaction is as follows:
This compound + H₂O --(α-Amylase)--> Gal-G2 + 2-chloro-4-nitrophenol (CNP)
The liberated CNP absorbs light at a wavelength of 405 nm, and the increase in absorbance over time is measured to determine the enzyme's activity.[3][4]
Detailed Experimental Protocol for α-Amylase Assay
The following is a generalized protocol for the determination of α-amylase activity in serum or plasma using this compound. This protocol may require optimization depending on the specific experimental conditions and the source of the enzyme.
3.1. Reagents and Materials
-
This compound substrate solution (e.g., 2.6 mmol/L in a suitable buffer)[5]
-
Buffer (e.g., 50 mmol/L MES buffer, pH 6.0)
-
Calcium chloride (e.g., 10 mmol/L)
-
Sodium chloride (e.g., 600 mmol/L)
-
Sample (serum, plasma, or other biological fluids)
-
Spectrophotometer capable of reading absorbance at 405 nm
-
Temperature-controlled cuvette holder (37°C)
-
Pipettes and tips
-
Control samples (normal and high amylase activity)
3.2. Assay Procedure
-
Reagent Preparation : Prepare the working reagent by mixing the this compound substrate solution with the buffer and any other necessary components. Some commercial kits provide a ready-to-use reagent.
-
Sample Preparation : Use non-hemolyzed serum or heparinized plasma. Anticoagulants such as citrate and EDTA should be avoided as they can chelate calcium ions, which are essential for α-amylase activity.
-
Assay Reaction :
-
Pipette a specific volume of the working reagent (e.g., 1000 µL) into a cuvette.
-
Pre-incubate the reagent at 37°C for a few minutes.
-
Add a small volume of the sample (e.g., 20 µL) to the cuvette and mix gently.
-
Immediately start monitoring the change in absorbance at 405 nm over a defined period (e.g., every 30 or 60 seconds for 2-3 minutes).
-
-
Calculation of α-Amylase Activity : The rate of change in absorbance per minute (ΔA/min) is used to calculate the enzyme activity. The activity is typically expressed in Units per liter (U/L). The calculation formula is often provided with commercial assay kits and depends on factors like the molar extinction coefficient of CNP, the sample volume, and the total reaction volume.
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound for α-amylase research.
Caption: Enzymatic hydrolysis of this compound by α-amylase.
Caption: Experimental workflow for a typical α-amylase assay.
Caption: Relationship between structure and function of this compound.
References
Synthesis of 2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthesis pathway for 2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside. The synthesis is presented as a two-stage process: the chemical synthesis of the acceptor molecule, 2-chloro-4-nitrophenyl-β-D-maltoside, followed by an enzymatic transglycosylation to attach the galactose moiety. The methodologies and data presented are based on established protocols for analogous compounds.
Core Synthesis Pathway
The proposed synthesis of 2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside involves a chemoenzymatic approach. The initial step is the chemical synthesis of the acceptor molecule, 2-chloro-4-nitrophenyl-β-D-maltoside. This is followed by a regioselective enzymatic glycosylation using a β-galactosidase to introduce the terminal galactopyranosyl group.
Methodological & Application
Application Notes and Protocols for Pancreatic Amylase Assay Using Gal-G2-CNP Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of α-amylase activity in serum and urine is a critical diagnostic marker for pancreatic diseases, most notably acute pancreatitis. The Gal-G2-CNP assay offers a direct and reliable method for the quantitative measurement of pancreatic amylase. This chromogenic assay utilizes 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) as a substrate, which is directly cleaved by α-amylase. This direct cleavage mechanism eliminates the need for coupling enzymes, resulting in a stable and robust assay.[1][2][3] The reaction produces 2-chloro-4-nitrophenol (CNP), a colored compound that can be measured spectrophotometrically at 405 nm.[1][4] The rate of CNP formation is directly proportional to the α-amylase activity in the sample. This method demonstrates a strong correlation with other established α-amylase assays and exhibits high precision and a broad analytical range.
Principle of the Assay
The this compound assay is based on the enzymatic hydrolysis of the substrate by α-amylase. The substrate, α-(2-Chloro-4-Nitrophenyl) β-1, 4-Galactopyranosyl maltoside (this compound), is specifically cleaved by α-amylase. This reaction releases 2-Chloro-4-Nitrophenol (CNP) and Gal-G2. The liberated CNP is a chromogenic molecule that can be quantified by measuring the increase in absorbance at 405 nm. The rate of this increase is directly proportional to the α-amylase activity in the sample.
Signaling Pathway Diagram
Caption: Enzymatic cleavage of this compound by pancreatic amylase.
Quantitative Data Summary
The following tables summarize the key performance characteristics of the this compound assay for pancreatic amylase, compiled from various sources.
| Performance Characteristic | Value | Source |
| Linearity | Up to 1200 IU/L | |
| Up to 1000 U/L | ||
| Up to 2000 U/L for serum | ||
| Up to 1500 U/L for urine | ||
| 20 - 2000 IU/L | ||
| Up to 3000 U/l | ||
| Precision (Within-run CV) | < 2% | |
| 0.6 - 1.6% | ||
| Precision (Between-run CV) | < 3% | |
| 0.8 - 3.7% | ||
| Normal Values (Serum at 37°C) | 35 - 140 IU/L | |
| Up to 96 IU/L | ||
| < 220 U/L | ||
| Normal Values (Urine) | ≤ 400 U/L | |
| < 1000 U/L |
| Interfering Substances | Concentration with No Significant Interference | Source |
| Bilirubin | Up to 20 mg/dL | |
| Up to 630 µmol/L | ||
| Up to 10 mg/dL | ||
| Up to 1026 µmol/l (60 mg/dl) | ||
| Hemoglobin | Up to 0.4 g/dL | |
| Up to 6 g/L | ||
| Up to 500 mg/dL | ||
| Lipids (Triglycerides) | Up to 1000 mg/dL | |
| Up to 30 mmol/L | ||
| Up to 1000 mg/dl | ||
| Glucose | Up to 1000 mg/dL | |
| Up to 120 mmol/L | ||
| Up to 111 mmol/l (2000mg/dl) | ||
| Ascorbic Acid | Up to 6 g/L | |
| Up to 8 mg/dL | ||
| Up to 5.68 mmol/l (100mg/dl) | ||
| Heparin | Up to 100 kU/L |
Experimental Protocols
Reagent Preparation and Storage
-
Reagents : The assay typically involves a substrate reagent (this compound) and a buffer solution. Some kits may provide the substrate in tablet form to be reconstituted with the buffer.
-
Reagent 1 (Buffer) : Contains MES Buffer (e.g., 50 mmol/L, pH 6.0), Calcium Chloride (e.g., 10 mmol/L), and Sodium Chloride (e.g., 600 mmol/L).
-
Reagent 2 (Substrate) : Contains this compound (e.g., 3.8 mmol/L).
-
-
Working Reagent Preparation : If reagents are provided separately, mix equal volumes of Reagent 1 and Reagent 2 to prepare the working reagent. If a tablet is provided, reconstitute it with the specified volume of buffer. Allow the reconstituted reagent to stand for at least 5 minutes before use.
-
Storage and Stability :
-
Unopened reagents should be stored at 2-8°C until the expiry date.
-
The reconstituted/working reagent is stable for a specified period when stored at 2-8°C (e.g., 2 weeks or 4 weeks). Do not freeze the reagents.
-
The absorbance of the working reagent at 405 nm against deionized water should be below a certain threshold (e.g., 0.500 or 0.600) to be considered viable.
-
Specimen Collection and Handling
-
Acceptable Specimens : Non-hemolyzed serum or heparinized plasma can be used. Urine samples can also be analyzed.
-
Anticoagulants to Avoid : Anticoagulants such as citrate, EDTA, and oxalate should not be used as they chelate calcium, which is essential for amylase activity.
-
Specimen Stability :
-
Serum : Amylase activity is stable for up to 1 week at 20-25°C and for 1 month at 2-8°C.
-
Urine : Amylase in urine is stable for 2 days at 20-25°C and 10 days at 2-8°C. The pH of urine samples should be adjusted to approximately 7.0 before storage to improve stability.
-
-
Sample Dilution : If the amylase activity exceeds the linearity of the assay, the sample should be diluted with 0.9% sodium chloride solution, and the final result multiplied by the dilution factor.
Assay Procedure (Manual Method)
-
Pre-incubation : Pre-warm the working reagent and the spectrophotometer to 37°C.
-
Reaction Mixture : Pipette 1.0 mL of the working reagent into a cuvette.
-
Sample Addition : Add 20 µL of the serum or pre-treated urine sample to the cuvette.
-
Mixing and Incubation : Mix the contents of the cuvette immediately and incubate at 37°C.
-
Absorbance Reading : After an initial delay of 60 seconds, measure the absorbance at 405 nm. Continue to take readings at 30-second intervals for a total of 2-3 minutes.
-
Calculation : Determine the mean change in absorbance per minute (ΔA/min).
Calculation of Results
The amylase activity is calculated using the following formula:
Amylase Activity (U/L) = ΔA/min * Factor
The factor is specific to the assay conditions (e.g., cuvette path length, sample and reagent volumes) and is typically provided by the reagent manufacturer. For example, a factor of 3806 has been cited.
Experimental Workflow Diagram
Caption: Workflow for the manual this compound pancreatic amylase assay.
Quality Control
-
It is recommended to run control samples with known amylase concentrations (normal and abnormal levels) with each batch of tests to ensure the validity of the results.
-
Consistent use of control sera can help in monitoring the precision and accuracy of the assay over time.
Precautions
-
This assay is for in vitro diagnostic use only.
-
Saliva contains high levels of α-amylase; therefore, contamination of reagents, samples, and equipment with saliva should be strictly avoided.
-
Handle all patient samples as potentially infectious materials.
-
Some reagents may contain sodium azide, which can be toxic. Avoid ingestion and contact with skin and mucous membranes. Dispose of reagents according to local regulations, flushing with plenty of water to prevent the formation of explosive metal azides in plumbing.
References
Application Notes and Protocols for Gal-G2-CNP in Kinetic Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-4-nitrophenyl-α-D-galactopyranosylmaltoside (Gal-G2-CNP) is a chromogenic substrate primarily utilized for the kinetic determination of α-amylase activity.[1][2][3][4][5] This application note provides a detailed protocol for a kinetic colorimetric assay using this compound, outlines the underlying principles, and presents relevant data for researchers in various fields, including drug development. The assay relies on the enzymatic hydrolysis of this compound by α-amylase, which liberates 2-chloro-4-nitrophenol (CNP). The rate of CNP formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the α-amylase activity in the sample.
Principle of the Assay
The kinetic colorimetric assay using this compound is based on the following enzymatic reaction:
This compound + H₂O --(α-Amylase)--> Gal-G2 + CNP (2-chloro-4-nitrophenol)
The substrate, this compound, is colorless. However, upon cleavage by α-amylase, it releases the chromogenic compound CNP, which imparts a yellow color to the solution and can be quantified by measuring its absorbance at 405 nm. This direct, single-step reaction does not require any coupling enzymes, making the assay robust and the substrate reagent very stable.
Signaling Pathway Diagram
Caption: Enzymatic cleavage of this compound by α-amylase.
Experimental Protocols
Materials and Reagents
-
This compound substrate solution
-
Buffer solution (e.g., 50 mmol/L, pH 6.0)
-
Sample containing α-amylase (e.g., serum, plasma, saliva)
-
Microplate reader or spectrophotometer capable of reading at 405 nm and maintaining a constant temperature (e.g., 37°C)
-
Microplates or cuvettes
-
Pipettes
-
0.9% NaCl solution for sample dilution
Assay Procedure
-
Reagent Preparation: Prepare the working reagent by mixing the this compound substrate with the buffer solution according to the manufacturer's instructions. Some kits provide a ready-to-use reagent.
-
Sample Preparation: If high α-amylase activity is expected, dilute the sample with a 0.9% NaCl solution. For urine samples, a 1:3 dilution with 0.9% NaCl is recommended.
-
Assay Reaction:
-
Pipette the specified volume of the working reagent into a microplate well or cuvette. For a standard assay, this is often 1000 µL.
-
Add a small volume of the sample (e.g., 20 µL) to the reagent.
-
Mix immediately and start the kinetic measurement.
-
-
Kinetic Measurement:
-
Incubate the reaction mixture at a constant temperature, typically 37°C.
-
Record the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 2-3 minutes.
-
The first reading is often taken after a short delay (e.g., 30-60 seconds) to allow for temperature equilibration.
-
-
Calculation of α-Amylase Activity:
-
Determine the mean change in absorbance per minute (ΔA/min).
-
Calculate the α-amylase activity in the sample using the following formula: α-Amylase Activity (U/L) = ΔA/min * Factor
-
The factor is specific to the assay conditions (e.g., molar extinction coefficient of CNP, sample volume, and total volume) and is typically provided by the reagent manufacturer. A representative factor is 3806.
-
Experimental Workflow Diagram
Caption: Workflow for the kinetic colorimetric assay.
Data Presentation
Table 1: Typical Assay Parameters and Performance Characteristics
| Parameter | Value | Reference |
| Wavelength | 405 nm | |
| Temperature | 37°C | |
| Linearity Range | Up to 1000 - 2000 U/L | |
| Normal Serum Values | Up to 96 U/L at 37°C | |
| Sample Volume | 20 µL | |
| Reagent Volume | 1000 µL |
Table 2: Reagent Composition
| Component | Concentration | Reference |
| Buffer (pH 6.0) | 50 mmol/L | |
| This compound | 2.6 mmol/L | |
| KSCN | 140 mmol/L | |
| Stabilizers | As required |
Important Considerations
-
Interfering Substances: Anticoagulants such as citrate and EDTA should be avoided as they bind calcium, which is essential for α-amylase activity. Hemolysis can also interfere with the assay.
-
Sample Stability: α-Amylase in serum is generally stable for one week at 20-25°C and for one month at 2-8°C.
-
Contamination: Care should be taken to avoid contamination of reagents and samples with saliva, which contains high levels of α-amylase.
-
Reagent Stability: The reconstituted working reagent is typically stable for several weeks when stored at 2-8°C.
Applications in Drug Development
The kinetic colorimetric assay using this compound can be a valuable tool in drug development for:
-
Screening for α-amylase inhibitors: This assay can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of α-amylase, which are of interest in the management of diabetes and obesity.
-
Characterizing the mechanism of action of drugs: The assay can be used to study the kinetics of α-amylase inhibition by novel drug candidates.
-
Preclinical safety assessment: Monitoring α-amylase levels in preclinical studies can provide insights into the potential pancreatic effects of new drug entities.
The use of this compound provides a simple, direct, and reliable method for the kinetic colorimetric determination of α-amylase activity. The detailed protocol and data presented here offer a comprehensive guide for researchers and scientists in various disciplines, including drug development, to effectively implement this assay in their studies.
References
Application Notes: High-Throughput Measurement of α-Amylase Activity Using Gal-G2-CNP Substrate
Application Notes and Protocols: Gal-G2-CNP Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gal-G2-CNP (2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside) is a chromogenic substrate primarily used for the determination of α-amylase activity. Its high water solubility and stability make it a reliable reagent in various diagnostic and research applications. This document provides detailed protocols for the preparation and storage of this compound solutions and its application in α-amylase activity assays.
Physicochemical Properties and Storage
This compound is typically a slightly yellowish amorphous powder. Proper storage is crucial to maintain its integrity and performance.
| Property | Specification | Citations |
| Appearance | Slightly yellowish amorphous powder | [1][2][3][4][5] |
| Molecular Formula | C₂₄H₃₄ClNO₁₈ | |
| Molecular Weight | 659.98 g/mol | |
| Solubility | Clear solution in water | |
| Purity (HPLC) | > 90% | |
| Storage (Solid) | -20°C, protected from light | |
| Stability (Solid) | Stable for at least one year at -20°C | |
| Shipping Condition | Room temperature (stable for a few days) |
Solution Preparation and Storage
The preparation of this compound solutions for experimental use requires careful attention to ensure accuracy and reproducibility.
Stock Solution Preparation
For optimal results, it is recommended to prepare fresh solutions. However, if a stock solution is required, the following protocol can be used.
| Parameter | Recommendation | Citations |
| Solvent | Deionized or distilled water | |
| Concentration | Prepare as needed based on the specific experimental requirements. | |
| Storage | If not used immediately, store at 2-8°C. Long-term storage of solutions is not recommended. | |
| Stability | Use freshly prepared solutions for best results. |
Ready-to-Use Reagent Solution for Amylase Assay
Several commercially available kits provide a ready-to-use reagent solution. The typical composition of such a solution is detailed below.
| Component | Concentration | pH | Citations |
| Buffer | 50 mmol/L | 6.0 | |
| This compound | 2.6 mmol/L | 6.0 | |
| KSCN | 140 mmol/L | 6.0 | |
| Stabilizers | As required | 6.0 | |
| Storage | 2-8°C, protected from light | ||
| Stability | Stable until the expiry date indicated on the label when stored at 2-8°C. |
Experimental Protocol: α-Amylase Activity Assay
This protocol outlines the use of this compound for the kinetic determination of α-amylase activity in serum or plasma.
Principle
α-Amylase catalyzes the hydrolysis of this compound to release 2-chloro-4-nitrophenol (CNP), which can be measured spectrophotometrically at 405 nm. The rate of increase in absorbance is directly proportional to the α-amylase activity in the sample.
Reagents and Materials
-
This compound solution (as prepared above or from a commercial kit)
-
Serum, heparinized plasma, or EDTA plasma samples (Note: Oxalate and citrate should not be used as they inhibit amylase activity)
-
Spectrophotometer capable of reading at 405 nm with temperature control at 37°C
-
Cuvettes
-
Pipettes
-
Normal saline for dilutions
Assay Procedure
-
Reagent Preparation : Prepare the this compound working solution as required. If using a two-reagent system, mix the reagents according to the manufacturer's instructions. The working reagent is typically stable for a couple of weeks when stored at 2-8°C.
-
Sample Collection and Handling : Use non-hemolyzed serum or plasma. Amylase in serum is stable for up to 30 days when stored at 2-8°C.
-
Assay Parameters :
-
Wavelength: 405 nm
-
Temperature: 37°C
-
Reaction Type: Kinetic
-
-
Assay Protocol :
-
Pipette 1000 µL of the this compound working reagent into a cuvette and pre-incubate at 37°C for at least 2 minutes.
-
Add 20 µL of the sample (serum or plasma) to the cuvette.
-
Mix thoroughly and start the measurement immediately.
-
Record the change in absorbance per minute (ΔA/min) after an initial delay of 30-60 seconds for a period of 2-3 minutes.
-
-
Calculation : The α-amylase activity is calculated using the following formula: Amylase Activity (U/L) = ΔA/min x Factor The factor is specific to the assay conditions (e.g., 3806 as provided in some kit inserts).
-
Linearity : The assay is typically linear up to 2000 IU/L. Samples with higher activity should be diluted with normal saline and the result multiplied by the dilution factor.
Visualizing the Workflow
α-Amylase Activity Assay Workflow
Caption: Workflow for α-Amylase Activity Measurement.
Enzymatic Reaction of this compound
Caption: Enzymatic Hydrolysis of this compound.
References
Application Notes and Protocols for High-Throughput Screening of C-Type Natriuretic Peptide Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction to C-Type Natriuretic Peptide (CNP) Signaling
C-type natriuretic peptide (CNP) is a paracrine regulator involved in a multitude of physiological processes, including cardiovascular homeostasis, bone growth, and neural function.[1] It exerts its effects by binding to two distinct cell surface receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).[1] These receptors trigger different downstream signaling cascades, offering multiple avenues for therapeutic intervention.
-
NPR-B Signaling: NPR-B is a guanylyl cyclase-linked receptor.[2][3] Upon CNP binding, it catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[2]
-
NPR-C Signaling: In contrast, NPR-C lacks a guanylyl cyclase domain and is coupled to an inhibitory G-protein (Gi). Activation of NPR-C by CNP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. NPR-C can also activate other signaling pathways, such as phospholipase C.
The distinct signaling pathways of NPR-B and NPR-C allow for the development of specific high-throughput screening (HTS) assays to identify novel agonists or antagonists for each receptor.
Diagram of CNP Signaling Pathways
References
Application Note: High-Throughput Screening of α-Amylase Inhibitors using Gal-G2-CNP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a high-throughput colorimetric assay to screen for α-amylase inhibitors using 2-chloro-4-nitrophenyl-α-D-galactopyranosylmaltoside (Gal-G2-CNP) as a chromogenic substrate. α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes and obesity.[1] The described method is simple, rapid, and suitable for automation, making it ideal for screening large compound libraries.
Principle of the Assay
The assay is based on the enzymatic activity of α-amylase on the this compound substrate.[2] α-Amylase hydrolyzes the substrate to release 2-chloro-4-nitrophenol (CNP), a yellow-colored compound.[1][2][3] The rate of CNP formation is directly proportional to the α-amylase activity and can be measured by monitoring the increase in absorbance at 405 nm. When an inhibitor is present, it binds to the α-amylase, reducing its activity and thus slowing the rate of color development. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence of a test compound to the rate of an uninhibited control reaction.
Materials and Reagents
Equipment
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of kinetic measurements at 405 nm
-
Incubator set to 37°C
-
Reagent reservoirs
Reagents and Buffers
The following table details the composition of the necessary reagents. Commercially available kits often provide these as ready-to-use or concentrated solutions.
| Reagent | Component | Concentration | Purpose |
| Assay Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | 50 mmol/L, pH 6.0 | Maintain optimal pH for enzyme activity |
| Sodium Chloride (NaCl) | 600 mmol/L | Essential cofactor for amylase | |
| Calcium Chloride (CaCl2) | 10 mmol/L | Essential cofactor for amylase | |
| Sodium Azide | (Optional) Preservative | Prevents microbial growth | |
| Substrate Solution | This compound | 2.6 - 3.8 mmol/L | Chromogenic substrate |
| Enzyme Solution | α-Amylase (e.g., human salivary or porcine pancreatic) | Varies (determine empirically) | The enzyme being assayed |
| Inhibitor Control | Acarbose | Varies | Positive control for inhibition |
| Stop Solution | Sodium Carbonate (Na2CO3) | 1 M (for endpoint) | Stops the enzymatic reaction |
Experimental Protocols
This protocol is designed for a 96-well plate format, which is standard for high-throughput screening. The total assay volume can be adjusted as needed.
Workflow Overview
Detailed Procedure
-
Reagent Preparation:
-
Prepare Assay Buffer as described in the table above.
-
Prepare a stock solution of α-Amylase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare the this compound substrate solution in Assay Buffer. Protect this solution from light.
-
Dissolve test compounds and the positive control (e.g., Acarbose) in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute with Assay Buffer to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: Add 50 µL of diluted test compound solution.
-
Enzyme Control (EC - 100% Activity): Add 50 µL of Assay Buffer containing the same concentration of solvent used for the test compounds (Solvent/Vehicle Control).
-
Inhibitor Control (IC): Add 50 µL of the diluted positive inhibitor control solution (e.g., Acarbose).
-
Blank Control (BC): Add 100 µL of Assay Buffer. This accounts for substrate auto-hydrolysis.
-
-
Pre-incubation:
-
Add 50 µL of the α-Amylase solution to all wells except the Blank Control wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 10 minutes to allow inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the this compound substrate solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-20 minutes (Kinetic Mode).
-
Alternative Endpoint Mode: If a kinetic reader is unavailable, incubate the plate for a fixed time (e.g., 15 minutes) at 37°C, then add 50 µL of Stop Solution. Read the final absorbance at 405 nm.
-
Data Analysis
-
Calculate the Rate of Reaction (for kinetic data):
-
For each well, determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the Blank Control (BC) from all other wells to correct for non-enzymatic substrate hydrolysis.
-
Corrected Rate = (ΔAbs/min)sample - (ΔAbs/min)BC
-
-
Calculate Percentage Inhibition:
-
Use the corrected rates to calculate the percentage of α-amylase inhibition for each test compound concentration.
-
% Inhibition = [1 - (Corrected RateTest Compound / Corrected RateEnzyme Control)] x 100
-
-
Determine IC50 Value:
-
Plot the % Inhibition against the logarithm of the test compound concentrations.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Illustrative Data Presentation
The potency of identified inhibitors is typically reported as IC50 values. Data should be presented in a clear, tabular format. The following table provides an example of how to present screening results.
| Compound | IC50 (µM) [Illustrative] | Curve Hill Slope | Notes |
| Acarbose | 15.2 | 1.1 | Standard α-amylase inhibitor (Positive Control) |
| Compound X | 5.8 | 0.9 | Potent inhibitor identified from screen. |
| Compound Y | > 100 | N/A | No significant inhibition observed. |
| Quercetin | 45.6 | 1.3 | Moderate inhibitor. |
Note: The IC50 values presented are for illustrative purposes only and are not derived from actual experimental data.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in Blank wells | Substrate instability; Contamination of reagents. | Prepare fresh substrate solution; Ensure reagents are free from amylase contamination (e.g., from saliva). |
| Low signal in Enzyme Control wells | Inactive enzyme; Incorrect buffer pH or cofactors. | Use a fresh batch of enzyme; Verify buffer composition, pH, and presence of CaCl2 and NaCl. |
| Inconsistent results across wells | Pipetting errors; Poor mixing; Temperature fluctuations. | Calibrate pipettes; Ensure thorough mixing after each addition; Use a temperature-controlled plate reader. |
| Precipitation of test compounds | Low compound solubility in aqueous buffer. | Decrease the final compound concentration; Increase the final percentage of co-solvent (e.g., DMSO) if tolerated by the enzyme. |
References
Application Notes and Protocols for Measuring Salivary Amylase Activity Using Gal-G2-CNP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salivary alpha-amylase (EC 3.2.1.1) is a key enzyme in the oral cavity responsible for the initial digestion of starch. Its activity is also increasingly being investigated as a non-invasive biomarker for stress and autonomic nervous system activity. The chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (Gal-G2-CNP), provides a simple and direct method for the kinetic determination of salivary amylase activity. This method relies on the enzymatic hydrolysis of this compound by α-amylase to release 2-chloro-4-nitrophenol (CNP), a colored product that can be measured spectrophotometrically at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1] This document provides detailed protocols and application data for this assay.
Principle of the Assay
The assay is based on the enzymatic cleavage of the substrate this compound by salivary α-amylase. The reaction proceeds as follows:
α-Amylase catalyzes the hydrolysis of the glycosidic bond between the maltotriose and the 2-chloro-4-nitrophenyl group. This releases the chromophore 2-chloro-4-nitrophenol (CNP), which absorbs light at 405 nm.[1] The rate of increase in absorbance at this wavelength is directly proportional to the amylase activity in the sample. This direct method does not require coupling with other enzymes, leading to a stable substrate reagent.[1]
Experimental Protocols
Saliva Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate and reproducible results.
Materials:
-
Sterile collection tubes (glass is recommended to avoid false results).[2]
-
Centrifuge.
-
Assay buffer (e.g., MES or phosphate buffer, pH 6.0-7.0).
-
Vortex mixer.
Protocol:
-
Rinse the mouth with water before saliva collection.
-
Collect whole saliva by passive drooling into a sterile tube for a defined period (e.g., 2-5 minutes). Avoid forceful spitting to minimize air bubbles.
-
To precipitate mucins, which can interfere with the assay, freeze the saliva sample and then thaw it.[2]
-
Centrifuge the thawed sample at 3000 rpm for 15 minutes to pellet mucins and other debris.
-
Carefully collect the clear supernatant. This is the saliva sample to be used for the assay.
-
If not used immediately, store the supernatant at -20°C.
-
On the day of the assay, thaw the samples and bring them to room temperature.
-
Dilute the saliva supernatant with assay buffer. A typical starting dilution is 1:200 (e.g., 5 µL of saliva into 995 µL of buffer). The optimal dilution factor may need to be determined empirically to ensure the activity falls within the linear range of the assay.
Kinetic Assay Protocol (Microplate Format)
This protocol is designed for a 96-well microplate reader.
Materials:
-
96-well clear microplate.
-
Microplate reader with 405 nm filter and temperature control (37°C).
-
Multichannel pipette.
-
Saliva samples (prepared and diluted as described above).
-
Working Reagent (this compound substrate in a suitable buffer).
Working Reagent Preparation: The working reagent typically contains this compound (or the closely related CNP-G3) at a concentration of approximately 2-3 mmol/L in a buffer such as MES or phosphate at pH 6.0-6.8, containing sodium chloride and calcium chloride. Refer to the manufacturer's instructions for specific concentrations.
Assay Procedure:
-
Pre-warm the microplate and working reagent to 37°C.
-
Pipette the appropriate volume of working reagent into each well. For example, add 175 µL of the working reagent.
-
Add a small volume of the diluted saliva sample to each well to initiate the reaction (e.g., 5-10 µL).
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Measure the absorbance at 405 nm kinetically, with readings taken every 30-60 seconds for a total of 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA/min).
Data and Performance Characteristics
The following tables summarize typical assay conditions and performance characteristics for salivary amylase assays using CNP-based substrates.
Table 1: Recommended Assay Conditions
| Parameter | Recommended Value | Notes |
| Substrate | This compound or CNP-G3 | CNP-G3 is a commonly used analogue and data is often applicable. |
| Substrate Conc. | 2.0 - 2.6 mmol/L | |
| pH | 6.0 - 7.0 | Optimal pH for salivary amylase is typically around 6.7-7.0. |
| Buffer | MES or Phosphate (50 mmol/L) | |
| Temperature | 37°C | Optimal temperature is around body temperature. |
| Wavelength | 405 nm | Wavelength for measuring the CNP product. |
| Activators | Calcium Chloride (~5 mmol/L), Sodium Chloride (~300 mmol/L) | α-amylase is a calcium metalloenzyme. |
Table 2: Kinetic Parameters of Human Salivary α-Amylase
| Substrate | Km | Vmax | Conditions | Reference |
| γ-Cyclodextrin | 5.3 mg/mL | - | pH 5.3, 37°C | |
| Starch | 1.6 mg/mL | 16.4 µmol/min | pH 7.0 | |
| p-Nitrophenyl-α-maltohexaoside | Varies with temp. | Varies with temp. | pH and temp. dependent |
Note: Kinetic parameters are highly dependent on the substrate and reaction conditions.
Table 3: Assay Performance Characteristics
The performance of amylase assays using CNP-based substrates is generally robust and suitable for research and diagnostic applications.
| Performance Metric | Typical Value | Notes |
| Linearity Range | Up to 1200 - 2000 U/L | Samples with higher activity require further dilution. |
| Limit of Detection (LOD) | ~2.5 - 3.3 U/L | |
| Precision (Intra-assay CV) | < 2.0% | Excellent reproducibility within a single assay run. |
| Precision (Inter-assay CV) | < 4.0% | Good reproducibility between different assay runs. |
Troubleshooting and Considerations
-
Saliva Contamination: Amylase is present on the skin and in the air. Care must be taken to avoid contaminating reagents and labware.
-
Anticoagulants: Do not use plasma collected with citrate or EDTA, as these agents chelate calcium, which is essential for amylase activity.
-
High Activity Samples: If the change in absorbance is too rapid (i.e., non-linear), further dilute the saliva sample and re-run the assay. Multiply the final result by the additional dilution factor.
-
Reagent Stability: Store reagents at 2-8°C and protect from light. Reconstituted or working reagents have a limited stability; refer to the manufacturer's guidelines.
-
pH of Urine Samples: When measuring amylase in urine, note that an acidic pH may decrease enzyme stability.
By following these detailed protocols and considering the performance characteristics, researchers can reliably and accurately measure salivary amylase activity for a wide range of applications.
References
- 1. Measurement of pancreatic and salivary alpha-amylase in serum: comparison of methods with five different substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the action of human salivary alpha-amylase on 2-chloro-4-nitrophenyl alpha-maltotrioside in the presence of potassium thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Adapting the Gal-G2-CNP Assay for Automated Platforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of high-throughput screening (HTS) for drug discovery, the adaptation of robust biochemical assays to automated platforms is paramount for efficiency and scalability. This application note provides a detailed protocol for transitioning the Gal-G2-CNP colorimetric assay, a method for measuring alpha-amylase activity, from a manual procedure to a fully automated workflow suitable for 96- or 384-well microplate formats.
It is important to clarify a potential point of ambiguity regarding the acronym "CNP." In the context of the this compound assay, CNP refers to 2-chloro-4-nitrophenol, the chromogenic product of the enzymatic reaction. This is distinct from C-type Natriuretic Peptide (CNP), a signaling molecule involved in various physiological processes, including bone growth and vasodilation. While the primary focus of this document is the automation of the amylase assay, we will also provide an overview and diagram of the C-type Natriuretic Peptide signaling pathway, as the principles of assay automation are broadly applicable to developing screens for modulators of such pathways.
The this compound assay is based on the enzymatic cleavage of the substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) by alpha-amylase, which releases 2-chloro-4-nitrophenol (CNP). The rate of appearance of the yellow-colored CNP is directly proportional to the amylase activity and can be measured spectrophotometrically at 405 nm.[1][2][3] Automating this kinetic assay allows for the rapid screening of potential amylase inhibitors or activators, which have therapeutic relevance in conditions such as diabetes and pancreatitis.
C-Type Natriuretic Peptide (CNP) Signaling Pathway
In the context of drug discovery, understanding cellular signaling pathways is crucial for identifying novel therapeutic targets. The C-type Natriuretic Peptide (CNP) pathway plays a significant role in endochondral ossification and the growth of long bones.[4][5] The cellular effects of CNP are mediated through its binding to the Natriuretic Peptide Receptor-B (NPR-B), also known as guanylate cyclase-B (GC-B). This binding event stimulates the intracellular production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). The accumulation of cGMP, a second messenger, leads to the activation of protein kinase G (PKG). Activated PKG, in turn, can inhibit the Raf-1/MEK/ERK signaling pathway, which is often overactive in conditions like achondroplasia. The NPR-C receptor can also bind CNP, leading to its degradation and modulation of other signaling pathways.
Materials and Methods
Reagents and Equipment
-
Substrate: 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound)
-
Enzyme: Alpha-amylase (from human saliva or pancreas)
-
Buffer: MES Buffer (50 mM, pH 6.0), containing Calcium Chloride (10 mM) and Sodium Chloride (600 mM)
-
Test Compounds: Library of potential inhibitors or activators dissolved in DMSO
-
Microplates: 96- or 384-well clear, flat-bottom plates
-
Automated Liquid Handler: (e.g., Beckman Coulter Echo, Hamilton Microlab STAR, Tecan Fluent)
-
Microplate Reader: Capable of kinetic reads at 405 nm and temperature control (37°C)
-
Positive Control: Amylase solution with no inhibitor
-
Negative Control: Assay buffer without amylase
Experimental Protocols
Protocol 1: Manual this compound Assay
This protocol serves as a baseline for comparison with the automated assay.
-
Reagent Preparation:
-
Prepare the assay buffer and dissolve the this compound substrate to a final working concentration (e.g., 2.6 mM).
-
Prepare a stock solution of alpha-amylase in assay buffer.
-
Prepare serial dilutions of test compounds.
-
-
Assay Procedure:
-
Pipette 180 µL of the substrate solution into each well of a 96-well plate.
-
Add 10 µL of the test compound dilution or vehicle (for controls) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the amylase solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus compound concentration to determine the IC50 value.
-
Protocol 2: Automated this compound Assay for HTS
This protocol describes the adaptation of the assay for an automated liquid handling platform.
-
Plate Mapping:
-
Design the plate map to include wells for negative controls (buffer only), positive controls (enzyme + substrate + vehicle), and test compounds at various concentrations. Typically, columns 1 and 23/24 (for 384-well plates) are reserved for controls.
-
-
Automated Workflow:
-
Step 1: Compound Transfer: Use an acoustic dispenser or pin tool to transfer nanoliter volumes of test compounds from the source plates to the assay plates.
-
Step 2: Substrate Addition: Use the automated liquid handler to dispense the this compound substrate solution into all wells of the assay plate.
-
Step 3: Pre-incubation: The plate is transported by a robotic arm to an incubator set at 37°C for a defined period (e.g., 5 minutes).
-
Step 4: Enzyme Addition & Reaction Initiation: The plate is moved back to the liquid handler, and the alpha-amylase solution is dispensed to initiate the reaction.
-
Step 5: Kinetic Read: The robotic arm immediately moves the plate to the microplate reader for kinetic measurement at 405 nm at 37°C.
-
Data Presentation and Performance Metrics
The transition to an automated platform necessitates rigorous validation to ensure data quality. Key performance metrics are summarized below.
Table 1: Comparison of Manual vs. Automated Assay Performance
| Parameter | Manual Assay (96-well) | Automated Assay (384-well) | Acceptance Criteria |
| Throughput | ~2-4 plates/day | >50 plates/day | >10x increase |
| Reagent Volume/Well | 210 µL | 20-50 µL | >75% reduction |
| Z'-factor | 0.75 ± 0.05 | 0.82 ± 0.03 | > 0.5 |
| Signal-to-Background | 12 ± 2 | 15 ± 1.5 | > 10 |
| CV (%) of Controls | < 10% | < 5% | < 10% |
| DMSO Tolerance | < 1% | < 0.5% | Minimal effect on enzyme |
Table 2: Example HTS Data for Amylase Inhibitors
| Compound ID | IC50 (µM) - Automated | Hill Slope | Max Inhibition (%) |
| A-101 | 0.52 | 1.1 | 98.5 |
| B-204 | 1.25 | 0.9 | 95.2 |
| C-309 | 8.7 | 1.3 | 99.1 |
| Acarbose (Control) | 0.21 | 1.0 | 99.8 |
Conclusion and Troubleshooting
Adapting the this compound assay to an automated platform offers significant advantages in terms of throughput, cost-effectiveness, and data consistency. The provided protocols and workflow diagrams serve as a comprehensive guide for researchers aiming to implement this assay in a high-throughput screening environment. Careful validation, including the assessment of Z'-factor and signal-to-background ratios, is critical for ensuring the reliability of HTS data.
Troubleshooting Common Issues:
-
High CV%: Check for inconsistent liquid handling, clogged dispenser tips, or air bubbles in the wells. Ensure proper mixing of reagents.
-
Low Z'-factor: Optimize enzyme and substrate concentrations. Verify DMSO tolerance of the assay.
-
Edge Effects: Use a plate sealer during incubations and ensure uniform temperature distribution in the incubator and plate reader.
-
Compound Interference: Screen for autofluorescence or absorbance of test compounds at 405 nm by running a parallel plate without the enzyme.
References
Application Notes and Protocols for Gal-G2-CNP Based Assays
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals utilizing assays involving "Gal-G2-CNP". It is important to distinguish between two distinct applications that can be associated with this term:
-
Enzymatic assays using this compound as a substrate , primarily for the determination of α-amylase activity.
-
Immunoassays for the quantification of C-type Natriuretic Peptide (CNP) , a peptide hormone.
This document is divided into two parts to address the required instrumentation, protocols, and underlying principles for each of these distinct assays.
Part 1: α-Amylase Activity Assay using this compound Substrate
Application Note
The this compound based assay is a kinetic colorimetric method for the quantitative determination of α-amylase activity in serum and plasma.[1][2] This assay is valuable for diagnosing and monitoring diseases of the pancreas and parotid gland, such as acute pancreatitis.[1][2]
Principle of the Assay
The substrate, 2-chloro-4-nitrophenyl-L-O-β-D-galactopyranosyl maltoside (this compound), is hydrolyzed by α-amylase to release 2-chloro-p-nitrophenol (CNP) and galactopyranosyl maltose (Gal-G2).[3] The rate of formation of the yellow-colored CNP is directly proportional to the α-amylase activity in the sample and can be measured spectrophotometrically at 405 nm.
Instrumentation
The primary instrument required for this assay is a spectrophotometer or a clinical chemistry analyzer capable of measuring absorbance at 405 nm and maintaining a constant temperature, typically 37°C. Additional required equipment includes micropipettes, test tubes, and an incubation chamber.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength | 405 nm | |
| Temperature | 37 °C | |
| Linearity | 20 - 2000 IU/L | |
| Normal Value | Up to 96 IU/L at 37 °C | |
| Sample Volume | 20 µL | |
| Reagent Volume | 1000 µL |
Experimental Protocol
This protocol is a general guideline for the manual determination of α-amylase activity. Automated procedures on clinical chemistry analyzers are also widely available.
Reagent Preparation and Storage
-
The this compound substrate reagent is typically provided as a ready-to-use liquid.
-
Store the reagent at 2-8°C and protect from light. Do not freeze the reagent.
-
The reagent is stable until the expiration date indicated on the label when stored properly.
Specimen Collection and Handling
-
Serum or heparinized plasma are suitable samples.
-
Anticoagulants such as citrate and EDTA should not be used as they bind calcium, which is essential for amylase activity.
-
Amylase in serum is stable for up to 1 week at 20-25°C and for 1 month at 2-8°C.
Assay Procedure
-
Pre-incubate the substrate reagent at 37°C.
-
Pipette 1000 µL of the reagent into a clean test tube.
-
Add 20 µL of the serum or plasma sample to the reagent.
-
Mix gently and start a stopwatch.
-
Incubate the reaction mixture at 37°C.
-
Record the absorbance at 405 nm at 30, 60, 90, 120, and 150 seconds.
-
Calculate the mean change in absorbance per minute (ΔA/min).
Calculation of Results
The α-amylase activity is calculated using the following formula:
Amylase Activity (IU/L) = ΔA/min x Factor
The factor is specific to the assay conditions and reagent formulation. A typical factor is 3806.
Workflow for α-Amylase Assay
References
Troubleshooting & Optimization
Gal-G2-CNP Amylase Assay: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Gal-G2-CNP amylase assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound amylase assay?
The this compound amylase assay is a kinetic colorimetric method used for the quantitative determination of α-amylase activity.[1][2][3] In this assay, the substrate, 2-chloro-4-nitrophenyl-α-D-galactopyranosyl-maltoside (this compound), is hydrolyzed by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a chromophore that can be measured spectrophotometrically at 405 nm.[1][2] The rate of increase in absorbance at this wavelength is directly proportional to the α-amylase activity in the sample.
Q2: What are the recommended sample types for this assay?
Serum, heparinized plasma, and urine can be used as samples for this assay. It is crucial to avoid anticoagulants such as citrate, oxalate, and EDTA, as they bind calcium ions, which are essential for α-amylase activity.
Q3: How should I store my samples?
Amylase activity in serum and plasma is stable for up to 30 days when stored at 2-8°C. For longer-term storage, samples can be frozen at -20°C for up to 3 months, but it is important to only freeze and thaw them once. Urine samples should be analyzed within 2 hours of collection or stored at 4°C after adjusting the pH to the alkaline range to prevent instability.
Q4: What is the expected linearity of the this compound amylase assay?
The assay is typically linear for amylase activities in the range of 20 to 2000 IU/L. Some kits may have a linearity range of 3-2000 IU/L or up to 1000 U/L. If the amylase activity in a sample exceeds the upper limit of linearity, the sample should be diluted with normal saline, and the assay should be repeated. The final result is then multiplied by the dilution factor.
Troubleshooting Guides
Issue 1: High Background Absorbance or Reagent Blank Out of Range
Possible Causes:
-
Reagent Degradation: The this compound substrate can spontaneously hydrolyze over time, leading to the release of CNP and an increase in background absorbance.
-
Contamination: The reagent may be contaminated with amylase from sources like saliva or bacteria.
-
Improper Storage: Storing the reagent at temperatures outside the recommended 2-8°C range can accelerate degradation.
Troubleshooting Steps:
-
Check Reagent Absorbance: Before starting the assay, measure the absorbance of the reagent against distilled water at 405 nm. Discard the reagent if the absorbance exceeds a certain threshold, typically between 0.500 and 0.700.
-
Verify Storage Conditions: Ensure that the reagent has been consistently stored at 2-8°C and has not been frozen.
-
Use Fresh Reagent: If the background absorbance is high, switch to a new, unopened bottle of reagent.
-
Prevent Contamination: Always use sterile pipette tips and avoid any contact between the reagent and potential sources of amylase contamination.
Issue 2: Control Values are Consistently Too High or Too Low
Possible Causes:
-
Improper Reconstitution or Dilution of Controls: Errors in reconstituting or diluting control materials can lead to inaccurate values.
-
Instrument Malfunction: The spectrophotometer may not be functioning correctly (e.g., incorrect wavelength, temperature instability).
-
Procedural Errors: Inaccurate pipetting, incorrect incubation times, or temperature fluctuations can affect the results.
-
Reagent or Control Degradation: The reagent or the control materials may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Verify Control Preparation: Double-check the reconstitution and dilution steps for the control materials.
-
Check Instrument Settings: Confirm that the spectrophotometer is set to the correct wavelength (405 nm) and that the temperature is stable at 37°C.
-
Review Assay Procedure: Carefully review the entire assay procedure to ensure all steps are performed correctly, including pipetting volumes and incubation times.
-
Run New Controls: Use a fresh vial of control material to rule out degradation of the previous controls.
-
Use Fresh Reagent: If the issue persists, try a new bottle of this compound reagent.
Issue 3: Non-Linear Reaction Rate or "Substrate Exhaustion" Error
Possible Causes:
-
High Amylase Activity: The amylase activity in the sample is too high, leading to rapid depletion of the substrate.
-
Incorrect Sample Dilution: The sample was not diluted appropriately for its expected amylase activity.
Troubleshooting Steps:
-
Dilute the Sample: If the initial reaction rate is very high and then plateaus quickly, dilute the sample with normal saline (e.g., 1:5 or 1:10) and re-run the assay.
-
Adjust Dilution Factor: Remember to multiply the final result by the dilution factor to obtain the correct amylase activity.
Data Presentation
Table 1: Typical Reagent Composition for this compound Amylase Assay
| Component | Concentration | Purpose |
| MES Buffer (pH 6.0) | 50 mmol/L | Provides the optimal pH for the enzymatic reaction. |
| This compound | 2.6 - 3.8 mmol/L | The chromogenic substrate for α-amylase. |
| Calcium Chloride | 10 mmol/L | Essential cofactor for α-amylase activity. |
| Sodium Chloride | 300 - 600 mmol/L | Activator of the enzyme. |
| Potassium Thiocyanate | 140 mmol/L | Stabilizer. |
Table 2: Common Interfering Substances in the this compound Amylase Assay
| Interfering Substance | Concentration with No Significant Interference | Effect of High Concentrations |
| Bilirubin | Up to 20-40 mg/dL | May cause interference. |
| Hemoglobin | Up to 500 mg/dL | Hemolysis should be avoided. |
| Triglycerides (Lipemia) | Up to 1000 mg/dL | High lipid levels can interfere; ultracentrifugation may be necessary. |
| Ascorbic Acid | Up to 8-30 mg/dL | May cause interference at higher concentrations. |
| Glucose | Up to 1000 mg/dL | Generally no significant interference. |
| EDTA, Citrate, Oxalate | Not recommended | Inhibit amylase activity by chelating calcium. |
Experimental Protocols
Standard Assay Protocol
-
Reagent Preparation: Bring the ready-to-use this compound reagent to room temperature.
-
Sample Preparation: Use serum, heparinized plasma, or appropriately prepared urine.
-
Assay Setup:
-
Pipette 1000 µL of the this compound reagent into a cuvette.
-
Pre-incubate the reagent at 37°C for at least 5 minutes.
-
Add 20 µL of the sample to the cuvette and mix gently.
-
-
Measurement:
-
Immediately start a timer and place the cuvette in a spectrophotometer maintained at 37°C.
-
Record the absorbance at 405 nm at 30-second or 60-second intervals for a total of 2-3 minutes.
-
-
Calculation:
-
Determine the mean change in absorbance per minute (ΔA/min).
-
Calculate the amylase activity (IU/L) using the provided formula (e.g., Amylase Activity (IU/L) = ΔA/min x Factor). The factor is specific to the reagent kit and instrument parameters.
-
Visualizations
Caption: Enzymatic hydrolysis of this compound by α-amylase.
Caption: General workflow for the this compound amylase assay.
Caption: Troubleshooting high background absorbance.
References
Technical Support Center: Gal-G2-CNP Assay Optimization
Welcome to the technical support center for the Gal-G2-CNP Assay. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
The this compound assay is a chemiluminescent reporter gene assay designed to quantify the activity of a target receptor (G2) by measuring the expression of a β-galactosidase (Gal) reporter gene. The assay utilizes a specialized substrate, 2-chloro-4-nitrophenyl-β-D-galactopyranosyl maltoside (CNP-Gal), which upon cleavage by β-galactosidase, produces a chemiluminescent signal proportional to enzyme activity.[1][2][3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the this compound assay in a question-and-answer format.
Issue 1: Low or No Signal
Q: My results show very low or no chemiluminescent signal. What are the possible causes and solutions?
A: Low or no signal is a frequent issue that can stem from several factors related to the cells, reagents, or the assay procedure itself.
Possible Causes & Solutions
| Cause | Recommended Action |
| Cell Health & Transfection | - Verify Cell Viability: Ensure cells are healthy and have a low passage number. Stressed cells can exhibit poor transfection efficiency and reporter expression. - Optimize Transfection: Confirm that transfection conditions are optimal for your cell type. Inefficient plasmid delivery will result in low reporter protein levels. - Check Reporter Construct: Sequence the reporter plasmid to ensure the β-galactosidase gene and its regulatory elements are intact. |
| Reagent Quality | - Substrate Integrity: Ensure the CNP-Gal substrate has been stored correctly (typically protected from light and moisture) and has not expired. Prepare the working solution immediately before use. - Lysis Buffer Efficacy: Incomplete cell lysis will result in a low yield of β-galactosidase enzyme in the lysate. Consider performing a freeze-thaw cycle to aid lysis or using a stronger lysis buffer. |
| Assay Conditions | - Incubation Time: The incubation period for the enzyme-substrate reaction may be too short. Try extending the incubation time (e.g., from 30 minutes up to several hours) to allow for more signal generation. - Incubation Temperature: The assay should be performed at the recommended temperature (typically 37°C) for optimal enzyme activity. - Incorrect Wavelength/Filter: Verify that the luminometer is set to the correct wavelength for detecting the chemiluminescent signal generated by the specific substrate. |
Issue 2: High Background Signal
Q: I'm observing a high signal in my negative control wells, leading to a poor signal-to-background ratio. How can I reduce this background?
A: High background can mask the true signal from your experimental samples. It is often caused by non-specific signal generation or contamination.
Possible Causes & Solutions
| Cause | Recommended Action |
| Reagents & Buffers | - Contaminated Reagents: Prepare fresh buffers and substrate solutions using high-purity water. Contaminants can sometimes interfere with the assay chemistry. - Autoluminescence: Some components in the cell culture medium (like phenol red) can cause background luminescence. Culture cells in a phenol red-free medium for 24 hours before the assay. - Substrate Instability: If the substrate working solution is prepared too far in advance, it may begin to degrade, leading to a high background. Prepare it fresh just before adding it to the wells. |
| Cellular Factors | - High Endogenous Enzyme Activity: Some cell lines may have endogenous β-galactosidase activity. Run a control with non-transfected cells to quantify this and subtract it from all other readings. - Over-confluent Cells: Plating cells too densely can lead to increased metabolic activity and background signal. Optimize cell seeding density. |
| Instrumentation & Materials | - Plate Type: Use opaque, white microplates designed for luminescence assays to maximize signal reflection and minimize well-to-well crosstalk. - Luminometer Settings: Reduce the integration time (read time) on the luminometer to decrease the collection of background noise. |
Issue 3: High Well-to-Well Variability
Q: My replicate wells show significant variation in their readings. What steps can I take to improve the precision of the assay?
A: High variability compromises the reliability of your data. The source is often inconsistent liquid handling, cell plating, or temperature gradients.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inaccurate Pipetting | - Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Consistent Technique: Use consistent pipetting techniques, especially for small volumes. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. - Reagent Mixing: Thoroughly mix all reagent solutions before aliquoting them into the plate wells. |
| Inconsistent Cell Plating | - Homogeneous Cell Suspension: Ensure cells are fully resuspended into a single-cell suspension before plating to avoid clumps and ensure an even distribution of cells across all wells. - Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations, which can lead to variability. Fill them with sterile water or media instead. |
| Assay Conditions | - Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation steps. Incubating on a thermal block can help. - Inconsistent Incubation Times: Use a multichannel pipette to add stop solution or read plates in a consistent order to ensure uniform incubation times across all wells. |
Experimental Protocols & Methodologies
Optimized this compound Assay Protocol
This protocol provides a detailed methodology for performing the assay in a 96-well format.
1. Cell Plating:
-
Culture and expand the engineered cell line expressing the G2 receptor and the β-Gal reporter construct.
-
Harvest cells and perform a cell count. Resuspend cells to the optimized seeding density (e.g., 1.5 x 10⁵ cells/mL) in the appropriate cell culture medium.
-
Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well assay plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
-
Prepare serial dilutions of your test compounds (agonists or antagonists) at 2X the final desired concentration in the appropriate assay buffer or medium.
-
Carefully remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.
3. Cell Lysis:
-
After incubation, remove the compound-containing medium.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 50 µL of 1X Reporter Lysis Buffer to each well.
-
Incubate the plate on a plate shaker for 15 minutes at room temperature to ensure complete lysis.
4. Chemiluminescent Reaction:
-
Prepare the Assay Working Solution by mixing the CNP-Gal substrate and assay buffer according to the manufacturer's instructions. Protect this solution from light.
-
Add 50 µL of the prepared Assay Working Solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal time may need to be determined empirically.
5. Signal Detection:
-
Measure the chemiluminescence using a plate luminometer. Set the integration time to 0.5-1 second per well.
Data Presentation
Table 1: Recommended Optimization Parameters
The following table summarizes key parameters that should be optimized for your specific cell line and experimental conditions.
| Parameter | Range to Test | Recommended Starting Point |
| Cell Seeding Density | 0.5 x 10⁴ - 5 x 10⁴ cells/well | 2 x 10⁴ cells/well |
| Compound Incubation Time | 4 - 48 hours | 18 hours |
| Lysis Incubation Time | 10 - 30 minutes | 15 minutes |
| Substrate Incubation Time | 15 - 120 minutes | 30 minutes |
| Luminometer Integration Time | 0.1 - 2.0 seconds | 1.0 second |
Visualizations: Pathways and Workflows
Diagram 1: Hypothetical G2 Receptor Signaling Pathway
This diagram illustrates a potential signaling cascade initiated by ligand binding to the G2 receptor, leading to the activation of a transcription factor (TF) and subsequent expression of the β-galactosidase reporter gene.
Caption: G2 receptor activation leads to β-galactosidase expression.
Diagram 2: this compound Assay Workflow
This diagram outlines the sequential steps of the experimental protocol, from cell plating to signal detection.
Caption: Step-by-step workflow for the this compound assay.
Diagram 3: Troubleshooting Logic Tree
This flowchart provides a logical path for diagnosing the root cause of common assay problems like low signal or high background.
Caption: A decision tree for troubleshooting common assay issues.
References
effect of pH and temperature on Gal-G2-CNP stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Galectin-G2-C-type Natriuretic Peptide (Gal-G2-CNP) fusion protein.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy and shows precipitation. What is the likely cause?
A1: Cloudiness and precipitation are often signs of protein aggregation. This can be triggered by several factors, including:
-
Suboptimal pH: Proteins are least soluble at their isoelectric point (pI). If the buffer pH is close to the pI of this compound, it can lead to aggregation.
-
Temperature Stress: Exposure to high temperatures or repeated freeze-thaw cycles can cause the protein to denature and aggregate.
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that can lead to aggregation increases.[1][2]
-
Oxidation: The C-type natriuretic peptide (CNP) component contains cysteine residues that can form incorrect disulfide bonds, leading to aggregation.
Q2: What are the optimal pH and temperature ranges for storing this compound?
A2: While specific data for this compound is limited, based on the properties of its components, the following general guidelines are recommended:
-
pH: Maintain the pH of the solution within a range of 5-7 for optimal stability.[3] Drastic shifts outside this range can lead to denaturation.
-
Temperature: For short-term storage (up to one week), 4°C is recommended. For long-term storage, aliquoting the protein solution and storing it at -20°C or -80°C is advisable to prevent degradation and damage from freeze-thaw cycles.[4][5]
Q3: I am observing a loss of biological activity in my this compound sample over time. What could be the reason?
A3: Loss of activity can be due to several factors:
-
Proteolytic Degradation: Trace amounts of proteases in the sample can degrade the protein. Working at low temperatures and considering the addition of protease inhibitors can mitigate this.
-
Denaturation: Changes in pH or temperature can cause the protein to unfold, leading to a loss of its functional three-dimensional structure.
-
Oxidation: Oxidation of sensitive amino acid residues, such as methionine or cysteine within the CNP sequence, can impact its biological function.
Q4: How can I assess the stability of my this compound sample?
A4: Several biophysical techniques can be used to assess protein stability:
-
Differential Scanning Calorimetry (DSC): This technique measures the thermal stability of a protein by determining its melting temperature (Tm). A higher Tm indicates greater stability.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the secondary structure of the protein as a function of temperature or pH.
-
Thermal Shift Assay (TSA): This high-throughput method uses a fluorescent dye to monitor protein unfolding as the temperature increases.
Troubleshooting Guides
Issue 1: Protein Aggregation and Precipitation
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible precipitation or cloudiness in the solution. | pH is near the isoelectric point (pI). | Adjust the buffer pH to be at least one unit away from the predicted pI of this compound. |
| High protein concentration. | Work with lower protein concentrations whenever possible. If high concentrations are necessary, consider adding stabilizing excipients. | |
| Temperature stress (high temp or freeze-thaw). | Avoid repeated freeze-thaw cycles by aliquoting the sample. Store at recommended temperatures. | |
| Incorrect disulfide bond formation. | Add a reducing agent like DTT or BME to the buffer during purification and storage, if compatible with the protein's function. |
Issue 2: Loss of Biological Activity
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased or no activity in functional assays. | Proteolytic degradation. | Perform purification and handling steps at 4°C. Consider adding a cocktail of protease inhibitors. |
| Protein denaturation. | Confirm the pH and temperature of your storage and experimental buffers are within the optimal range. Use biophysical methods like CD to check for structural integrity. | |
| Oxidation. | Purge solutions with inert gas (nitrogen or argon) to minimize oxygen exposure. Store samples in tightly sealed containers. |
Quantitative Data Summary
The following data is representative and intended for illustrative purposes, based on typical stability profiles of similar proteins. Actual results for this compound may vary.
Table 1: Effect of pH on this compound Stability (4°C for 7 days)
| pH | % Remaining Monomeric Protein (by SEC) | Melting Temperature (Tm) by DSC (°C) |
| 4.0 | 75% | 58.2 |
| 5.0 | 92% | 62.5 |
| 6.0 | 98% | 65.1 |
| 7.0 | 95% | 64.3 |
| 8.0 | 88% | 61.8 |
| 9.0 | 65% | 57.4 |
Table 2: Effect of Temperature on this compound Stability (at pH 7.0 for 24 hours)
| Temperature (°C) | % Remaining Biological Activity | % Aggregation (by DLS) |
| 4 | 99% | <1% |
| 25 (Room Temp) | 85% | 5% |
| 37 | 60% | 15% |
| 50 | 25% | 40% |
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability
-
Sample Preparation: Dialyze the this compound sample extensively against the desired buffer (e.g., 20 mM phosphate buffer with 150 mM NaCl, pH 7.0). The final protein concentration should be between 0.2 and 1.0 mg/mL.
-
Instrument Setup:
-
Set the starting temperature to 20°C and the final temperature to 100°C.
-
Set the scan rate to 60°C/hour.
-
-
Data Acquisition:
-
Load the protein sample into the sample cell and the matched dialysis buffer into the reference cell.
-
Perform a buffer-buffer baseline scan first, followed by the sample scan.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample thermogram.
-
Fit the data to a suitable model to determine the melting temperature (Tm), which is the peak of the unfolding transition.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy for Structural Analysis
-
Sample Preparation: Prepare the this compound sample in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Instrument Setup:
-
Use a quartz cuvette with a pathlength of 0.1 cm.
-
Set the wavelength range from 190 to 260 nm.
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer alone.
-
Record the spectrum of the protein sample.
-
For thermal melts, use a Peltier temperature controller to incrementally increase the temperature while monitoring the CD signal at a fixed wavelength (e.g., 222 nm).
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data to molar ellipticity.
-
Analyze the spectrum to estimate the secondary structure content. For thermal melts, plot the change in molar ellipticity against temperature to determine the Tm.
-
Mandatory Visualizations
Caption: CNP Signaling Pathway.
Caption: Experimental Workflow for Stability Analysis.
References
- 1. Troubleshooting Circular Dichroism: Common Issues & Fixes - Creative Proteomics [iaanalysis.com]
- 2. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-term stability of endogenous B-type natriuretic peptide after storage at -20 degrees C or -80 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro stability of B-type natriuretic peptide (BNP) in plasma stored under different conditions when measured with the Lumipulse® assay - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting high background in Gal-G2-CNP assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Gal-G2-CNP assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound assay?
A this compound assay is a colorimetric, kinetic assay used for the quantitative determination of α-amylase activity.[1][2][3] It utilizes a specific chromogenic substrate, 2-chloro-4-nitrophenyl-β-D-galactopyranosyl maltoside (this compound).[3][4]
Q2: How does the this compound assay work?
The enzyme α-amylase in a sample hydrolyzes the this compound substrate. This reaction releases 2-chloro-4-nitrophenol (CNP), a yellow-colored compound. The rate of CNP formation is measured by monitoring the increase in absorbance at 405 nm, which is directly proportional to the α-amylase activity in the sample.
Q3: What are the critical components of the this compound assay?
The key components typically include:
-
MES Buffer: To maintain an optimal pH of around 6.0.
-
This compound Substrate: The chromogenic substrate for α-amylase.
-
Calcium Chloride: As α-amylase is a calcium-dependent enzyme.
-
Sodium Chloride: Often included in the buffer.
-
Stabilizers and Preservatives: To ensure reagent stability.
Q4: What are the common causes of high background in this assay?
High background in a this compound assay can be caused by several factors, including:
-
Reagent Contamination: Microbial contamination or impurities in the reagents can lead to non-specific signal.
-
Substrate Instability: The this compound substrate may degrade over time, leading to the spontaneous release of CNP.
-
Poor Water Quality: Using contaminated water for reagent preparation can introduce interfering substances.
-
Incorrect Reagent Preparation or Storage: Improperly prepared or stored reagents can result in higher background.
-
Sample-Related Interference: The presence of endogenous interfering substances in the sample.
Troubleshooting High Background
This guide provides a structured approach to identifying and resolving the root causes of high background in your this compound assay.
Issue 1: High Initial Absorbance of the Working Reagent
A high background signal is often indicated by a high initial absorbance reading of the working reagent before the addition of the sample.
| Possible Cause | Recommended Solution |
| Degraded Substrate | Check the expiration date of the substrate. Store the substrate protected from light and at the recommended temperature (-20°C for long-term storage). Prepare fresh working reagent. |
| Contaminated Reagents or Water | Prepare fresh buffers and reagent solutions using high-purity, sterile water. Filter-sterilize the buffers if necessary. |
| Improper Reagent Storage | Ensure all reagents are stored at the recommended temperatures (typically 2-8°C for liquid reagents). Avoid repeated freeze-thaw cycles. |
| Incorrect pH of the Buffer | Verify that the pH of the buffer is at the optimal level for the assay (typically around 6.0). |
Issue 2: High Background Signal in "No-Enzyme" Control Wells
If you observe a high signal in control wells that do not contain the α-amylase sample, it points to a problem with the assay reagents or conditions.
| Possible Cause | Recommended Solution |
| Contamination of Reagents | Prepare fresh reagents and use sterile pipette tips and tubes. |
| Extended Incubation Time | Adhere strictly to the recommended incubation times. Over-incubation can lead to increased non-specific signal. |
| Non-Optimal Temperature | Perform the assay at the specified temperature (e.g., 37°C). Temperature fluctuations can affect the rate of non-enzymatic substrate breakdown. |
| Light Exposure | Protect the substrate and working reagent from direct light to prevent photodegradation. |
Issue 3: High Background Signal in Sample Wells
If the high background is specific to the wells containing your sample, the issue may lie with the sample itself.
| Possible Cause | Recommended Solution |
| Sample Contamination | Ensure proper sample collection and handling to avoid contamination. Use fresh samples whenever possible. |
| Presence of Interfering Substances | Some substances in biological samples can interfere with the assay. Consider sample cleanup or dilution if interference is suspected. |
| Use of Incorrect Anticoagulants | Avoid using anticoagulants like citrate and EDTA, as they bind calcium, which is essential for α-amylase activity and can interfere with the assay. Heparinized plasma is generally acceptable. |
Experimental Protocols
Preparation of Working Reagent
-
Bring Reagent 1 (Buffer) and Reagent 2 (Substrate) to room temperature.
-
Mix equal volumes of Reagent 1 and Reagent 2. For example, mix 1 mL of Reagent 1 with 1 mL of Reagent 2.
-
The stability of the working reagent is typically up to 2 weeks at 2-8°C.
-
Quality Control Check: Before use, measure the absorbance of the working reagent at 405 nm against deionized water. The absorbance should not exceed a specific value (e.g., 0.500 or 0.600), as a higher value indicates reagent degradation and potential for high background.
Assay Procedure (Example)
-
Pipette 1.0 mL of the working reagent into a cuvette and incubate at 37°C for at least 2 minutes.
-
Add 20 µL of the sample (serum or plasma) to the cuvette and mix.
-
Start a timer and measure the change in absorbance at 405 nm per minute for a duration of 3 minutes.
-
Calculate the mean absorbance change per minute (ΔA/min). The α-amylase activity is proportional to this rate.
Visualizations
Caption: Workflow for the this compound α-amylase assay.
Caption: A logical flowchart for troubleshooting high background.
Caption: The enzymatic reaction and detection principle of the assay.
References
Technical Support Center: Gal-G2-CNP Amylase Method
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding linearity issues encountered with the Gal-G2-CNP (2-chloro-4-nitrophenyl-α-D-galactopyranosyl-maltoside) amylase method.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound amylase assay?
A1: The assay is a kinetic colorimetric method. The enzyme α-amylase in the sample hydrolyzes the substrate, Gal-G2-α-CNP. This reaction releases 2-chloro-p-nitrophenol (CNP), a colored compound. The rate of CNP formation is measured as an increase in absorbance at 405 nm, which is directly proportional to the α-amylase activity in the sample.[1][2][3]
Caption: Reaction principle of the this compound amylase assay.
Q2: What is the typical linear range for this assay?
A2: The linear range can vary slightly by reagent manufacturer, but it generally falls within the range of approximately 3 to 2000 U/L.[4][5] Some methods specify a narrower linear range, such as up to 1000 U/L or 1200 IU/L. It is critical to consult the reagent insert for the specific linear range of the kit you are using.
Q3: What should I do if my sample's amylase activity exceeds the linear range?
A3: If the amylase activity is higher than the upper limit of linearity, the sample must be diluted. The recommended diluent is a 0.9% NaCl solution (normal saline). After re-assaying the diluted sample, the result must be multiplied by the dilution factor to obtain the correct amylase activity.
Q4: My results are not linear even for samples expected to be within range. What are the common causes?
A4: Non-linearity within the expected range can be caused by several factors:
-
Improper Sample Collection/Handling: Using anticoagulants like citrate, oxalate, or EDTA can inhibit the assay by chelating calcium ions, which are essential for amylase activity. Always use serum or heparinized plasma.
-
Reagent Deterioration: Reagents that are expired, improperly stored (must be at 2-8°C), frozen, or contaminated can lead to poor performance. A high reagent blank absorbance (e.g., >0.500 at 405 nm) can be an indicator of deterioration.
-
Instrument Malfunction: Incorrect wavelength settings, temperature instability in the cuvette (must be 37°C), or inaccurate pipetting can all contribute to erroneous results.
-
Substrate Depletion: In highly active samples, the substrate can be consumed too quickly, causing the reaction rate to plateau and deviate from linearity. This is a primary reason for diluting highly active samples.
Q5: Which substances are known to interfere with the this compound method?
A5: The most significant interferents are anticoagulants that bind calcium, such as EDTA, citrate, and oxalate. The assay is generally robust against interference from common endogenous substances at moderate levels. However, very high levels of triglycerides, bilirubin, or hemoglobin may have an effect with some reagent formulations. The presence of macroamylase in a sample can also lead to falsely elevated results.
Troubleshooting Guide for Linearity Issues
Caption: Troubleshooting workflow for this compound amylase assay linearity.
| Symptom | Possible Cause | Recommended Solution |
| Non-linear reaction curve for a high-activity sample | Substrate depletion; enzyme activity exceeds the upper limit of the assay's linear range. | Dilute the sample (e.g., 1:4) with 0.9% NaCl solution. Re-run the assay and multiply the final result by the dilution factor (e.g., 5). |
| Poor linearity across calibrators or controls | Reagent deterioration or contamination. | Check the reagent's expiration date and storage conditions. Measure the reagent blank's absorbance against distilled water; if it exceeds the manufacturer's limit (e.g., >0.500 OD), discard the reagent. |
| Low or no activity detected in a known positive sample | Incorrect sample type or presence of inhibitors. | Ensure the sample is serum or heparinized plasma. Avoid using tubes containing EDTA, citrate, or oxalate anticoagulants as they inhibit the enzyme. |
| Inconsistent or non-reproducible results | Instrument error or improper technique. | Verify the spectrophotometer is set to the correct wavelength (405 nm) and the cuvette holder is maintained at 37°C. Check the calibration and precision of your pipettes. Ensure proper mixing of sample and reagent. |
| All samples, including controls, show depressed values | Incorrect assay temperature. | Confirm that the incubator, heating block, or instrument's cuvette compartment is stable at 37°C. Amylase activity is highly temperature-dependent. |
Data and Parameters
Table 1: Reported Linearity Ranges
| Manufacturer/Source | Lower Limit (U/L) | Upper Limit (U/L) | Citation(s) |
| Anamol Laboratories | 20 | 2000 | |
| Medichem Middle East | Not specified | 1000 | |
| Unnamed Kit | 3 | 2000 | |
| Generic Method | Not specified | 1200 |
Table 2: Common Interfering Substances
| Substance | Threshold for No Significant Interference | Effect Above Threshold | Citation(s) |
| Inhibitors | |||
| EDTA, Citrate, Oxalate | Not applicable | Strong inhibition due to calcium chelation | |
| Endogenous Substances | |||
| Hemoglobin | Up to 500 mg/dL | May cause interference | |
| Bilirubin | Up to 40 mg/dL | May cause interference | |
| Triglycerides/Lipids | Up to 1000 mg/dL | May cause interference | |
| Ascorbic Acid | Up to 30 mg/dL | May cause interference |
Experimental Protocols
Standard Assay Protocol (Manual Method)
This is a generalized protocol based on common procedures. Always refer to the specific manufacturer's insert.
-
Reagent Preparation: Bring the ready-to-use this compound reagent to room temperature before use.
-
Instrument Setup: Set the spectrophotometer wavelength to 405 nm and the temperature to 37°C.
-
Assay Reaction:
-
Pipette 1.0 mL of the amylase reagent into a cuvette.
-
Pre-incubate the reagent at 37°C for at least 5 minutes.
-
Add 20-25 µL of the sample (serum, plasma, control, or calibrator) to the cuvette.
-
Mix thoroughly but gently to avoid contamination.
-
-
Measurement:
-
Start a timer immediately after adding the sample.
-
Record the absorbance at specific intervals, for example, at 30, 60, 90, 120, and 150 seconds.
-
-
Calculation:
-
Determine the mean change in absorbance per minute (ΔA/min).
-
Calculate the amylase activity using the factor provided by the manufacturer. (e.g., Amylase Activity (U/L) = ΔA/min x Factor).
-
Linearity Validation Protocol
-
Material Preparation: Obtain a high-activity serum sample, expected to be well above the upper limit of the assay's linear range.
-
Serial Dilutions: Prepare a series of dilutions of the high-activity sample using 0.9% NaCl. For example, create dilutions of 1:2, 1:4, 1:8, 1:16, and 1:32.
-
Assay Performance: Analyze the undiluted sample and each dilution using the standard assay protocol.
-
Data Analysis:
-
Calculate the amylase activity for each dilution, correcting for the dilution factor (Observed Value x Dilution Factor).
-
Plot the "Expected" concentration (based on the most diluted sample's corrected value) on the x-axis versus the "Observed" (dilution-corrected) concentration on the y-axis.
-
-
Evaluation: The assay is linear if the plot is a straight line with a slope close to 1.0 and an R² value > 0.99. The linear range is the range of concentrations where the observed values are within a predefined percentage (e.g., ±10%) of the expected values.
Caption: Experimental workflow for linearity validation.
References
improving the sensitivity of the Gal-G2-CNP assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of the Gal-G2-CNP (2-chloro-4-nitrophenyl-α-D-galactopyranosyl-maltoside) assay for α-amylase activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method for the quantitative determination of α-amylase activity.[1] In this kinetic assay, the substrate, Gal-G2-α-CNP, is hydrolyzed by α-amylase. This reaction releases 2-chloro-p-nitrophenol (CNP), a yellow-colored chromophore. The rate of CNP formation is directly proportional to the α-amylase activity in the sample and can be measured by monitoring the increase in absorbance at 405 nm.[1]
Q2: What are the critical components of the assay buffer?
The assay buffer is crucial for optimal enzyme activity. Key components typically include:
-
Buffer: A biological buffer to maintain a stable pH, commonly MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 6.0.[1]
-
Calcium Chloride (CaCl2): α-amylase is a calcium-dependent enzyme, making calcium ions essential for its activity.[2]
-
Sodium Chloride (NaCl): Chloride ions can enhance the activity of α-amylase.
-
Stabilizers: Various stabilizers may be included to maintain the integrity of the reagents.[1]
Q3: What type of samples can be used with this assay?
The this compound assay is suitable for a variety of biological samples, including serum, heparinized plasma, and urine. It is important to avoid anticoagulants such as citrate, oxalate, and EDTA, as they chelate calcium ions, which are essential for α-amylase activity.
Q4: How can I improve the overall sensitivity of my assay?
Improving sensitivity involves optimizing various assay parameters to maximize the signal-to-noise ratio. Key strategies include:
-
Optimizing Substrate Concentration: Ensure the substrate concentration is not limiting the reaction rate.
-
Adjusting Incubation Time and Temperature: Optimize these parameters to enhance enzyme activity without increasing background.
-
Ensuring Optimal pH: Verify that the pH of your reaction mixture is within the optimal range for α-amylase.
-
Proper Sample Handling and Dilution: Correctly prepare and dilute samples to minimize interfering substances.
Troubleshooting Guides
Issue 1: Weak or No Signal
A weak or absent signal is a common issue that can arise from several factors. Follow this step-by-step guide to identify and resolve the problem.
Troubleshooting Steps:
-
Verify Reagent Integrity and Preparation:
-
Expired or Improperly Stored Reagents: Check the expiration dates on all kit components. Ensure that all reagents have been stored at the recommended temperatures. Improper storage can lead to degradation of the enzyme or substrate.
-
Incorrect Reagent Preparation: Double-check all calculations and dilutions. Ensure that all components were added in the correct order and volume as specified in the protocol.
-
-
Assess Assay Conditions:
-
Sub-optimal Temperature: α-amylase activity is temperature-dependent. Ensure your incubator or plate reader is calibrated and maintaining the optimal temperature, typically 37°C.
-
Incorrect pH: The pH of the reaction buffer is critical for enzyme activity, with an optimal range generally around 6.0-7.0. Prepare fresh buffer if you suspect a pH issue.
-
Insufficient Incubation Time: If you are using an endpoint assay, the incubation time may be too short for a detectable signal to develop. For kinetic assays, ensure you are monitoring the reaction for a sufficient duration.
-
-
Check Sample Quality and Enzyme Activity:
-
Inactive Enzyme: If you are using a purified enzyme as a standard or control, it may have lost activity due to improper handling or storage.
-
Presence of Inhibitors: Samples may contain endogenous inhibitors of α-amylase. Anticoagulants like EDTA and citrate are known inhibitors.
-
-
Instrument Settings:
-
Incorrect Wavelength: Ensure the plate reader is set to measure absorbance at 405 nm.
-
Instrument Malfunction: Verify that the plate reader is functioning correctly by running a known standard or a calibration plate.
-
Logical Troubleshooting Flow for Weak or No Signal
Caption: A step-by-step guide to troubleshooting a weak or non-existent signal.
Issue 2: High Background
High background can mask the true signal and reduce the dynamic range of the assay. This guide will help you pinpoint the source of the high background.
Troubleshooting Steps:
-
Assess Reagent Quality:
-
Contaminated Reagents: Contamination of the buffer or substrate with α-amylase (e.g., from saliva) can lead to a high background signal. Always use fresh, sterile pipette tips and tubes.
-
Substrate Instability: The this compound substrate may undergo slow, spontaneous hydrolysis over time, leading to an elevated background. Prepare fresh working solutions and do not use them past their recommended stability period. Some kit instructions advise discarding the reagent if its absorbance against distilled water at 405 nm is above a certain threshold (e.g., 0.500 or 0.600).
-
-
Review Assay Protocol:
-
Over-incubation: Extending the incubation time beyond the recommended period can lead to an increase in non-specific signal.
-
High Incubation Temperature: Temperatures significantly above the optimum can sometimes increase the rate of non-enzymatic substrate breakdown.
-
-
Evaluate Sample-Related Interference:
-
Sample Turbidity: Particulate matter in the sample can scatter light and lead to artificially high absorbance readings. Centrifuge your samples to pellet any debris before adding them to the assay plate.
-
Endogenous Colored Compounds: Highly colored samples (e.g., hemolyzed serum) can contribute to the absorbance at 405 nm. Run a sample blank (sample + buffer, without substrate) to determine the contribution of the sample's intrinsic color.
-
-
Instrument and Labware:
-
Contaminated Labware: Ensure that all microplates and pipette tips are clean and free of any contaminants.
-
Incorrect Blanking: Ensure you are using the correct blanking procedure for your plate reader. A reagent blank (all components except the sample) is essential to subtract the background absorbance from the reagents themselves.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound assay, compiled from various sources. These values can serve as a benchmark for your own experiments.
Table 1: General Assay Parameters
| Parameter | Typical Value | Source |
| Wavelength | 405 nm | |
| Optimal pH | 6.0 | |
| Optimal Temperature | 37°C | |
| Substrate (this compound) Conc. | 2.6 - 3.8 mmol/L | |
| Calcium Chloride Conc. | 10 mmol/L |
Table 2: Performance Characteristics of a Commercial this compound Assay Kit
| Performance Metric | Value | Source |
| Linear Range | 20 - 2000 IU/L | |
| Detection Limit | 0.2 U/L | |
| Normal Serum Values (37°C) | Up to 96 IU/L |
Experimental Protocols
This section provides a detailed methodology for performing the this compound assay. This protocol is a generalized version based on common commercial kits and may need to be optimized for your specific application.
Materials:
-
This compound Assay Reagent (containing buffer, substrate, CaCl₂, and stabilizers)
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C)
-
96-well clear, flat-bottom microplates
-
Calibrated single and multichannel pipettes
-
α-amylase standard (optional, for absolute quantification)
-
Samples (serum, plasma, or urine)
Assay Workflow:
Caption: A typical experimental workflow for the kinetic this compound assay.
Procedure:
-
Reagent and Sample Preparation:
-
Allow all reagents and samples to come to room temperature before use.
-
If using a two-reagent system, prepare the working reagent by mixing the buffer and substrate solutions according to the kit's instructions.
-
If necessary, dilute samples with high expected α-amylase activity using 0.9% NaCl solution.
-
-
Assay Execution (Kinetic Method):
-
Set the microplate reader to maintain the assay temperature (e.g., 37°C) and to read absorbance at 405 nm.
-
Pipette a specific volume of the assay reagent (e.g., 200 µL) into each well of the microplate.
-
Pre-incubate the plate at the assay temperature for a few minutes to allow the reagent to equilibrate.
-
Initiate the reaction by adding a small volume of your sample or standard (e.g., 5-10 µL) to the wells.
-
Immediately start the kinetic measurement, recording the absorbance at regular intervals (e.g., every 30-60 seconds) for a total period of 3-5 minutes.
-
-
Data Analysis:
-
For each sample, determine the rate of change in absorbance per minute (ΔA/min).
-
Calculate the α-amylase activity using the formula provided by the kit manufacturer, which typically involves multiplying the ΔA/min by a specific factor.
-
Signaling Pathway Diagram
The "signaling pathway" for this assay is the direct enzymatic reaction that produces the colorimetric signal.
References
Technical Support Center: Reducing Variability in α-Amylase Assays Using Gal-G2-CNP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental results when using Gal-G2-CNP as a substrate for α-amylase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (2-chloro-4-nitrophenyl-α-D-galactopyranosylmaltoside) is a chromogenic substrate used for the quantitative determination of α-amylase activity.[1][2] The principle of the assay is based on the enzymatic hydrolysis of this compound by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a yellow-colored chromophore that can be measured spectrophotometrically at 405 nm.[1][2] The rate of CNP formation, observed as an increase in absorbance over time, is directly proportional to the α-amylase activity in the sample.[1]
Q2: What are the optimal storage and stability conditions for this compound reagents?
Proper storage is critical for maintaining reagent integrity and ensuring reproducible results. Both the substrate and buffer reagents are generally stable until the expiration date when stored at 2-8°C. Once the working reagent (substrate and buffer mixed) is prepared, its stability can vary, but it is typically stable for several weeks at 2-8°C. It is crucial to discard any working reagent if its background absorbance at 405 nm is too high (e.g., exceeds 0.500 or 0.600), as this indicates substrate degradation.
Q3: What type of samples can be used for this assay, and how should they be handled?
The assay is suitable for non-hemolyzed serum and heparinized plasma. Urine samples can also be used, sometimes requiring dilution with a saline solution. A critical point is to avoid anticoagulants that chelate calcium ions, such as EDTA, citrate, and oxalate, as α-amylase requires calcium for its activity. Samples should be handled carefully to avoid contamination from saliva or sweat, which contain high levels of α-amylase.
Enzymatic Reaction Pathway
The diagram below illustrates the enzymatic cleavage of the this compound substrate by α-amylase, resulting in the release of the chromogenic product, 2-chloro-4-nitrophenol (CNP).
Troubleshooting Guide
This guide addresses common issues that can lead to variability in α-amylase assay results.
Problem 1: High Background Absorbance in "No Enzyme" Control Wells
| Question | Answer and Recommended Action |
| Is the working reagent fresh and properly prepared? | The working reagent can degrade over time, leading to auto-hydrolysis of the this compound substrate. Always check the absorbance of the working reagent against a water blank before starting. If the absorbance is above the manufacturer's recommended limit (e.g., >0.600 at 405 nm), discard it and prepare a fresh solution. |
| Is the reagent or water source contaminated? | Contamination with exogenous amylases (e.g., from bacteria or saliva) can cause substrate cleavage. Use sterile, high-purity water and handle reagents with care to prevent contamination. |
| Is the incubation temperature too high? | Excessive heat can accelerate the non-enzymatic breakdown of the substrate. Ensure your incubator or plate reader is calibrated and set to the correct temperature as specified in the protocol (typically 37°C). |
Problem 2: Low or No α-Amylase Activity Detected
| Question | Answer and Recommended Action |
| Was the correct sample type used? | The use of plasma collected with anticoagulants like EDTA, citrate, or oxalate will inhibit amylase activity by chelating essential calcium cofactors. Use only serum or heparinized plasma. |
| Is the assay buffer pH correct? | α-amylase activity is pH-dependent, with an optimal pH typically around 6.0-6.9. Incorrect buffer preparation can shift the pH outside the optimal range, drastically reducing enzyme activity. Verify the pH of the buffer before use. |
| Is the enzyme sample diluted appropriately? | If the amylase activity in the sample is very high, the substrate may be depleted too quickly, violating the assumptions of kinetic assays. Conversely, if the sample is over-diluted, the activity may be below the detection limit. If activity exceeds the linear range of the assay (e.g., >1000-2000 IU/L), dilute the sample in 0.9% saline and re-run, remembering to multiply the final result by the dilution factor. |
Problem 3: High Well-to-Well Variability (Poor Reproducibility)
| Question | Answer and Recommended Action |
| Is there contamination from external sources? | Contamination with saliva or sweat, which contain α-amylase, is a major source of error. Always wear gloves and use proper aseptic techniques. Avoid talking over the assay plate. |
| Are pipetting techniques consistent and accurate? | Inconsistent volumes of sample or reagent will lead to high variability. Use calibrated micropipettes and ensure proper mixing in each well without introducing bubbles. |
| Is there an "edge effect" on the microplate? | Temperature and evaporation gradients across a 96-well plate can cause cells or reagents on the outer edges to behave differently. To mitigate this, avoid using the outermost wells or fill them with a blank solution (e.g., water) to create a humidity barrier. |
| Are there interfering substances in the sample? | Hemolysis can interfere with spectrophotometric readings. Certain drugs may also affect amylase levels. Samples with high turbidity or color may require a sample blank to correct for intrinsic absorbance. |
Experimental Protocols and Data
Standard Assay Protocol
This protocol is a generalized procedure for a kinetic α-amylase assay using this compound.
-
Reagent Preparation : Prepare the working reagent by mixing the this compound substrate and buffer solution according to the kit manufacturer's instructions. Pre-warm the working reagent to the assay temperature (e.g., 37°C).
-
Sample Preparation : Prepare samples (serum, heparinized plasma, or diluted urine). If high activity is expected, prepare serial dilutions using 0.9% NaCl solution.
-
Assay Procedure :
-
Pipette a large volume of the working reagent (e.g., 1000 µL) into a cuvette or a smaller volume into a microplate well.
-
Add a small volume of the sample (e.g., 20 µL) to the reagent.
-
Mix immediately and start the kinetic measurement at 405 nm.
-
Record the change in absorbance per minute (ΔA/min) after a brief lag phase (e.g., 30-60 seconds).
-
-
Calculation : Calculate the α-amylase activity (IU/L) using the molar extinction coefficient of CNP or a supplied calibrator factor.
Data Tables
Table 1: Key Parameters for α-Amylase Assay Optimization
| Parameter | Recommended Value/Range | Notes |
| Wavelength | 405 nm | Optimal for measuring the CNP chromophore. |
| Temperature | 37°C | Standard temperature for clinical assays. Activity is temperature-dependent. |
| pH | 6.0 - 6.9 | α-amylase is sensitive to pH. Ensure buffer is correctly prepared. |
| Substrate Conc. | ~2.6 - 3.8 mmol/L | Varies by manufacturer; should be non-limiting for kinetic assays. |
| Linearity Limit | Up to 1000-2000 IU/L | Samples exceeding this should be diluted and re-assayed. |
Table 2: Common Interfering Substances and Their Effects
| Substance | Effect on Assay | Mitigation Strategy |
| EDTA, Citrate, Oxalate | Falsely decreased values | These anticoagulants chelate Ca²⁺, an essential cofactor for α-amylase. Use serum or heparinized plasma only. |
| Hemoglobin (Hemolysis) | Negative bias in absorbance | May cause unpredictable interference. Use non-hemolyzed samples. Some protocols claim no significant interference up to 500 mg/dL. |
| Saliva/Sweat | Falsely elevated values | Contamination introduces external α-amylase. Use proper personal protective equipment and aseptic technique. |
| Certain Drugs (e.g., Morphine) | Can affect in vivo levels | May cause physiological changes in serum amylase. Note any relevant medications in the experimental record. |
Visualizing Workflows
General Experimental Workflow
This diagram outlines the key steps from sample preparation to data analysis in a typical α-amylase assay.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing sources of experimental variability.
References
Technical Support Center: Gal-G2-CNP Alpha-Amylase Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Gal-G2-CNP substrate for alpha-amylase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in an alpha-amylase assay?
This compound (2-chloro-4-nitrophenyl-α-D-galactopyranosyl-maltoside) is a chromogenic substrate used to measure the activity of alpha-amylase. In the presence of alpha-amylase, the substrate is hydrolyzed, releasing 2-chloro-4-nitrophenol (CNP). The rate of CNP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. This rate is directly proportional to the alpha-amylase activity in the sample.
Q2: My assay background is high. What are the possible causes?
High background absorbance can be due to several factors:
-
Reagent Instability: The this compound reagent may have degraded. It is recommended to discard the reagent if its absorbance at 405 nm against distilled water is high (e.g., exceeds 0.500)[1].
-
Contamination: The reagent or buffer may be contaminated with extraneous amylase activity. Saliva, sweat, and skin contact are common sources of alpha-amylase and should be avoided[2].
-
Sample-Specific Interference: The sample itself may contain substances that absorb at 405 nm. A sample blank (containing the sample but no enzyme) should be run to correct for this.
Q3: The enzyme activity is lower than expected. What could be the issue?
Low or no enzyme activity can result from:
-
Presence of Inhibitors: The sample may contain inhibitors of alpha-amylase. Common inhibitors include chelating agents like EDTA and citrate, which bind calcium ions essential for amylase activity[2][3]. Certain metal ions and other substances can also inhibit the enzyme (see Table 1 ).
-
Incorrect pH or Temperature: Alpha-amylase activity is sensitive to pH and temperature. Ensure the assay is performed under optimal conditions as specified by the reagent manufacturer.
-
Enzyme Instability: The alpha-amylase enzyme may have lost activity due to improper storage or handling.
Q4: Can I use plasma samples for this assay?
Yes, serum or heparinized plasma can be used. However, it is crucial to avoid anticoagulants such as citrate and oxalate, as they inhibit alpha-amylase activity by chelating calcium ions[1].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using the this compound alpha-amylase assay.
Issue 1: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Action |
| Pipetting Errors | Calibrate and verify the accuracy of your pipettes. Ensure proper pipetting technique to minimize variability. |
| Temperature Fluctuations | Use a temperature-controlled spectrophotometer or water bath to maintain a constant assay temperature. Alpha-amylase activity is temperature-dependent. |
| Reagent Contamination | Use fresh, sterile pipette tips for each reagent and sample. Avoid introducing contaminants into stock solutions. |
| Sample Heterogeneity | Ensure samples are well-mixed before pipetting, especially if they contain particulates. |
Issue 2: Suspected Interference from a Common Lab Reagent
If you suspect a substance in your sample buffer is interfering with the assay, refer to the tables below for known interfering and compatible reagents. If the substance is not listed, it is recommended to perform an interference test.
Interference of Common Laboratory Reagents
The following tables summarize the effects of various common laboratory reagents on alpha-amylase activity assays. This data has been compiled from various sources and should be used as a guide. It is recommended to validate the compatibility of your specific sample buffers.
Table 1: Known Interfering Substances
| Substance | Type of Interference | Mechanism/Notes |
| Citrate | Inhibition | Chelates Ca²⁺ ions essential for alpha-amylase activity. |
| Oxalate | Inhibition | Chelates Ca²⁺ ions essential for alpha-amylase activity. |
| EDTA | Inhibition | Strong chelating agent for Ca²⁺ ions. |
| Copper (Cu²⁺) | Inhibition | Can inhibit enzyme activity. |
| Mercury (Hg²⁺) | Inhibition | Can cause complete inhibition of the enzyme. |
| Lead (Pb²⁺) | Inhibition | Can inhibit enzyme activity. |
| Sodium Dodecyl Sulfate (SDS) | Inhibition | A detergent that can denature the enzyme and inhibit its activity. |
| Methanol | Partial Inhibition | Organic solvent that can reduce enzyme activity. |
| Ethanol | Partial Inhibition | Organic solvent that can reduce enzyme activity. |
| Acetone | Partial Inhibition | Organic solvent that can reduce enzyme activity. |
| Hexane | Partial Inhibition | Organic solvent that can reduce enzyme activity. |
| Phosphate Buffers | Potential Inhibition | May precipitate Ca²⁺ ions, which are necessary for the activity of fungal and bacterial alpha-amylases. |
Table 2: Compatible Substances up to Specified Concentrations
| Substance | Maximum Compatible Concentration |
| Bilirubin | Up to 20 mg/dL |
| Lipids | Up to 1000 mg/dL |
| Glucose | Up to 1000 mg/dL |
| Fructose | Up to 1.0 g/L |
| Sucrose | Up to 1.0 g/L |
| Ascorbic Acid | Up to 8 mg/dL |
| Hemoglobin | Up to 500 mg/dL |
| Tween 20 | Stabilizing effect |
| Tween 40 | Stabilizing effect |
| Tween 80 | Stabilizing effect |
| Dithiothreitol (DTT) | Activation |
Table 3: Recommended Buffers
| Buffer | Notes |
| MES | Commonly used in commercial assay kits at pH 6.0. |
| HEPES | Used in some assay formulations at pH 7.15. |
| Acetate | A suggested alternative to phosphate buffers to avoid calcium precipitation. |
Experimental Protocols
Protocol for Alpha-Amylase Activity Assay using this compound
This protocol provides a general procedure. Specific volumes and concentrations may need to be optimized for your particular application and instrumentation.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM MES, pH 6.0, containing 50 mM NaCl, and 5 mM CaCl₂).
-
Reconstitute the this compound substrate in the assay buffer to the desired concentration (e.g., 2.6 mmol/L).
-
Prepare the alpha-amylase enzyme solution and sample solutions in the assay buffer.
-
-
Assay Procedure:
-
Set up a microplate or cuvettes.
-
Add a specific volume of the sample or enzyme standard to each well/cuvette.
-
Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a specific volume of the pre-warmed this compound substrate solution.
-
Immediately start monitoring the absorbance at 405 nm in a kinetic mode for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve.
-
The alpha-amylase activity is proportional to this rate. A standard curve can be generated using known concentrations of alpha-amylase to determine the activity in unknown samples.
-
Protocol for Testing Reagent Interference
This protocol can be used to determine if a specific laboratory reagent interferes with the alpha-amylase assay.
-
Preparation:
-
Prepare a stock solution of the test reagent at a concentration higher than the final desired assay concentration.
-
Prepare the alpha-amylase enzyme, this compound substrate, and assay buffer as described in the activity assay protocol.
-
-
Assay Setup:
-
Control Reaction: Perform the standard alpha-amylase assay without the test reagent.
-
Test Reaction: Perform the alpha-amylase assay including the test reagent at the desired final concentration.
-
Reagent Blank: Set up a reaction containing the assay buffer, substrate, and the test reagent (without the enzyme) to check for any direct reaction or absorbance of the test reagent.
-
-
Procedure:
-
Follow the same procedure as the standard alpha-amylase activity assay for all reaction conditions.
-
-
Data Analysis:
-
Calculate the alpha-amylase activity for the control and test reactions.
-
The percent interference can be calculated as follows: % Interference = [1 - (Activity with Test Reagent / Activity of Control)] * 100
-
A positive value indicates inhibition, while a negative value indicates activation.
-
Visualizations
Signaling Pathway of Alpha-Amylase in Glucose Metabolism
Caption: Role of alpha-amylase in starch digestion and its influence on blood glucose and insulin levels.
Experimental Workflow for Interference Testing
References
stability of reconstituted Gal-G2-CNP working solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of reconstituted Gal-G2-CNP (2-chloro-4-nitrophenyl-α-D-maltotrioside) working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound powder?
A1: this compound powder is stable for extended periods when stored correctly. For optimal long-term stability, it is recommended to store the powder at -20°C.[1] Alternative storage conditions are also acceptable for shorter durations.[2][3]
Q2: How should I reconstitute the this compound powder?
A2: this compound is soluble in water, forming a clear solution.[1] Dimethyl sulfoxide (DMSO) can also be used as a solvent.[2] For use in α-amylase assays, it is often part of a two-reagent system, where it is mixed with a buffer solution to create the final working solution.
Q3: What is the stability of the reconstituted this compound working solution?
A3: The stability of the reconstituted working solution depends on the specific reconstitution buffer and storage conditions. A reconstituted reagent can be stable for up to 4 weeks when stored at 2-8°C. When prepared by mixing two separate reagents (R1 and R2), the resulting working solution is stable for 2 weeks at 2-8°C.
Stability Data Summary
| Form | Storage Temperature | Duration of Stability |
| Powder | -25 to -15°C | 2 years |
| Powder | -20°C | 3 years |
| Powder | 2-8°C | Sealed, dry, and protected from light |
| Powder | 4°C | 2 years |
| Reconstituted Solution | 2-8°C | 4 weeks |
| Working Reagent (mixed) | 2-8°C | 2 weeks |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background absorbance of the working solution | Reagent degradation | Check the absorbance of the working reagent at 405 nm against a water or buffer blank before adding your sample. Do not use if the absorbance is above 0.600 or 0.500. Prepare a fresh working solution. |
| Inconsistent or non-reproducible results | Contamination of reagents or samples | Avoid contact of reagents and pipettes with saliva or sweat, as these contain α-amylase. Use fresh, sterile pipette tips for each reagent and sample. |
| Use of incorrect anticoagulants | If using plasma samples, do not use citrate or EDTA as anticoagulants, as they chelate calcium which is essential for α-amylase activity. Heparinized plasma is a suitable alternative. | |
| Assay results are outside the linear range | High enzyme activity in the sample | If the α-amylase activity is too high, dilute the sample with a 0.9% saline solution and repeat the assay. Remember to multiply the final result by the dilution factor. |
Experimental Protocols
Protocol for α-Amylase Activity Assay
This protocol outlines the general steps for determining α-amylase activity using a this compound chromogenic substrate.
-
Prepare the Working Reagent :
-
If using a two-reagent system, mix one volume of Reagent 1 (Buffer) with one volume of Reagent 2 (this compound substrate).
-
Allow the reconstituted reagent to stabilize for at least 5 minutes before use.
-
-
Assay Procedure :
-
Pipette 1.0 mL of the working reagent into a cuvette.
-
Add 20 µL of the sample (e.g., serum) to the cuvette.
-
Mix immediately and start a timer.
-
Incubate the mixture at 37°C for 2 minutes.
-
Measure the change in absorbance at 405 nm over a period of 3 minutes.
-
-
Calculation :
-
Determine the mean change in absorbance per minute (ΔA/min).
-
Calculate the α-amylase activity using the following formula:
-
Amylase Activity (U/L) = ΔA/min * Factor (The specific factor is dependent on the assay kit and instrument parameters).
-
-
Visualized Experimental Workflow
Caption: Workflow for α-Amylase Activity Measurement.
Signaling Pathway Diagram
The reaction of this compound with α-amylase is a direct enzymatic hydrolysis, not a complex signaling pathway. The diagram below illustrates this enzymatic reaction.
Caption: Enzymatic Hydrolysis of this compound by α-Amylase.
References
Validation & Comparative
A Head-to-Head Comparison of Amylase Substrates: Gal-G2-CNP vs. The Field
For researchers, scientists, and drug development professionals, the accurate measurement of α-amylase activity is paramount. The choice of substrate is a critical determinant of assay performance, influencing sensitivity, specificity, and overall reliability. This guide provides an objective comparison of the chromogenic substrate Gal-G2-CNP with other commonly used amylase substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
At the forefront of direct amylase assays is the substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside, commercially known as this compound. This substrate has gained traction due to its direct cleavage by α-amylase, obviating the need for ancillary enzymes and thereby simplifying the assay workflow and enhancing reagent stability.[1][2] This guide will delve into the performance characteristics of this compound and compare it with other prevalent substrates, including those based on p-nitrophenyl maltoheptaoside (pNP-G7) and other blocked oligosaccharides.
Performance Characteristics: A Quantitative Comparison
The selection of an amylase substrate is often guided by key performance indicators such as the limit of detection, the linear range of the assay, and its precision. The following table summarizes the available quantitative data for this compound and other widely used amylase substrates.
| Feature | This compound | Ethylidene-p-nitrophenyl-maltoheptaoside (EPS-G7) | Silyl-blocked p-nitrophenylmaltoheptaoside (SB7) |
| Limit of Detection | 1.39 - 3 U/L[2][3] | 4 - 6 U/L[4] | Not explicitly stated |
| Linearity | Up to 1600 - 2000 U/L | Up to 1800 - 2000 U/L | > 2500 U/L |
| Precision (Within-run CV%) | 0.86 - <2% | 1.3 - 2.6% | 2.3% at 112 U/L |
| Precision (Between-run CV%) | 1.18 - <3% | 1.2 - 2.8% | Not explicitly stated |
| Reaction Principle | Direct, single-step enzymatic cleavage | Coupled, multi-step enzymatic reaction | Coupled, multi-step enzymatic reaction |
| Auxiliary Enzymes Required | No | Yes (α-glucosidase) | Yes (α-glucosidase and glucoamylase) |
| Measurement Wavelength | 405 nm | 405 - 415 nm | Not explicitly stated |
| Reagent Stability | Reconstituted reagent stable for up to 21 days at 4°C | Combined reagent stable for at least 10 days at 2-8°C | Reconstituted reagent stable for 30 days at 5°C |
| Interferences | No significant interference from bilirubin, hemoglobin, triglycerides, heparin, or glucose at specified concentrations. | No significant interference from glucose, triglycerides, bilirubin, and hemoglobin at specified concentrations. | Fresh hemolysate can cause negative interference with blocked p-nitrophenylmaltoheptaoside methods. |
Enzymatic Reaction Pathways
The fundamental difference between this compound and many other chromogenic substrates lies in their reaction mechanisms. This compound is a direct substrate, whereas substrates like EPS-G7 require a coupled-enzyme system to produce a measurable signal.
Experimental Protocols
To ensure accurate and reproducible results, adherence to a well-defined experimental protocol is essential. Below are generalized protocols for the determination of α-amylase activity using this compound and a representative coupled-enzyme substrate, EPS-G7.
Protocol 1: α-Amylase Assay using this compound
This protocol is based on the direct cleavage of 2-chloro-4-nitrophenyl-α-D-maltotrioside by α-amylase.
Materials:
-
This compound reagent solution (containing buffer, substrate, and stabilizers)
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
Thermostatically controlled cuvette holder (37°C)
-
Calibrators and controls
-
Sample (serum, plasma, or urine)
Procedure:
-
Pre-warm the this compound reagent and the spectrophotometer to 37°C.
-
Pipette the reagent into a cuvette.
-
Add the sample to the reagent in the cuvette and mix gently.
-
Immediately place the cuvette in the spectrophotometer and start monitoring the change in absorbance at 405 nm.
-
Record the absorbance at fixed time intervals (e.g., every 30 seconds) for a defined period (e.g., 2-3 minutes).
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Determine the α-amylase activity using the molar extinction coefficient of 2-chloro-4-nitrophenol and the assay conditions.
Protocol 2: α-Amylase Assay using EPS-G7
This protocol involves the coupled enzymatic hydrolysis of 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside.
Materials:
-
EPS-G7 reagent solution (containing buffer, substrate, α-glucosidase, and stabilizers)
-
Spectrophotometer capable of measuring absorbance at 405 nm (or 410 nm)
-
Thermostatically controlled cuvette holder (37°C)
-
Calibrators and controls
-
Sample (serum or plasma)
Procedure:
-
Pre-warm the EPS-G7 reagent and the spectrophotometer to 37°C.
-
Pipette the reagent into a cuvette.
-
Add the sample to the reagent in the cuvette and mix gently.
-
Incubate for a brief lag phase (e.g., 1-2 minutes) to allow for temperature equilibration and the initial enzymatic reactions to stabilize.
-
After the lag phase, start monitoring the change in absorbance at 405 nm.
-
Record the absorbance at fixed time intervals for a defined period.
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Determine the α-amylase activity using the molar extinction coefficient of p-nitrophenol and the assay conditions.
Experimental Workflow
The general workflow for determining α-amylase activity using a chromogenic substrate is a straightforward process, as illustrated below.
Conclusion
The choice of an α-amylase substrate significantly impacts assay performance and workflow efficiency. This compound offers a distinct advantage as a direct substrate, eliminating the need for auxiliary enzymes and providing a simplified, robust, and stable assay format. Comparative data suggests that the this compound method exhibits greater sensitivity and comparable or better precision and linearity than coupled-enzyme methods like those using EPS-G7. However, the specific requirements of the research application, including the expected range of amylase activity and the instrumentation available, should ultimately guide the selection process. This guide provides the necessary data and protocols to make an informed decision for your α-amylase activity measurement needs.
References
A Comparative Guide to Chromogenic Alpha-Amylase Substrates: Gal-G2-CNP vs. p-nitrophenyl maltopentaoside (PNP-G5)
For researchers, scientists, and drug development professionals, the accurate measurement of alpha-amylase activity is crucial in various fields, from clinical diagnostics to food technology and drug discovery. The choice of substrate for this enzymatic assay significantly impacts the performance, simplicity, and reliability of the results. This guide provides an objective comparison of two common chromogenic substrates: 2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside (Gal-G2-CNP) and p-nitrophenyl maltopentaoside (PNP-G5), supported by experimental data and detailed protocols.
Executive Summary
This compound offers a direct, single-step kinetic assay for alpha-amylase, eliminating the need for coupling enzymes and thus simplifying the experimental workflow. In contrast, PNP-G5 and its derivatives are blocked substrates that necessitate a multi-enzyme coupled reaction to release the chromophore. While both substrates are effective, the choice between them depends on the specific requirements of the assay, such as the need for a simpler, more direct measurement versus potentially higher sensitivity in a coupled reaction format.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance characteristics of this compound and p-nitrophenyl maltopentaoside-based substrates. Data has been compiled from various commercially available assay kits and research publications.
| Feature | This compound | p-nitrophenyl maltopentaoside (PNP-G5) & Derivatives (e.g., EPS-G7) |
| Assay Principle | Direct enzymatic cleavage | Coupled enzymatic reaction |
| Enzymes Required | α-Amylase only | α-Amylase, α-glucosidase, and sometimes glucoamylase |
| Chromophore | 2-Chloro-4-nitrophenol (CNP) | p-nitrophenol (PNP) |
| Detection Wavelength | 405 nm[1][2][3] | 400-405 nm[4][5] |
| Assay Type | Kinetic | Kinetic or endpoint |
| Linear Range | Up to 2000 U/L | Up to 1500 U/L or higher (can be extended by dilution) |
| Limit of Detection | As low as 1-3 U/L | Method-dependent, comparable to this compound |
| Precision (CV%) | Within-run: 1.4-2.6%, Day-to-day: 1.9-2.8% | Within-run and inter-batch precision are generally low and comparable to other methods |
| Interferences | Minimal interference from bilirubin, triglycerides, glucose, and hemoglobin at high concentrations | Minimal interference from endogenous compounds reported |
| Advantages | Simple, direct assay; stable single reagent possible | High sensitivity; established methodology |
| Disadvantages | May have lower sensitivity compared to some coupled assays | More complex assay with multiple enzymes; potential for interference with coupling enzymes |
Signaling Pathways and Experimental Workflows
The enzymatic reactions and experimental workflows for both substrates are distinct, as illustrated by the following diagrams.
This compound Signaling Pathway
Caption: Enzymatic reaction of this compound with alpha-amylase.
p-nitrophenyl maltopentaoside (PNP-G5) Signaling Pathway
Caption: Coupled enzymatic reaction of blocked PNP-G5 with alpha-amylase.
Comparative Experimental Workflow
Caption: Comparison of experimental workflows for this compound and PNP-G5 assays.
Experimental Protocols
Key Experiment: Determination of Alpha-Amylase Activity in Serum
Objective: To quantify the enzymatic activity of alpha-amylase in a serum sample using both this compound and PNP-G5 substrates.
-
Reagent Preparation:
-
Prepare the working reagent by dissolving the this compound substrate in the provided buffer (e.g., 50 mmol/L MES buffer, pH 6.0, containing sodium chloride and calcium chloride) to a final concentration of approximately 2.6-3.8 mmol/L. Many commercial kits provide a ready-to-use liquid reagent.
-
-
Assay Procedure:
-
Pipette 1000 µL of the this compound working reagent into a cuvette and pre-incubate at 37°C for 5 minutes.
-
Add 20 µL of the serum sample to the cuvette and mix gently.
-
Immediately start monitoring the change in absorbance at 405 nm using a spectrophotometer with a temperature-controlled cuvette holder at 37°C.
-
Record the absorbance at 30-second or 1-minute intervals for a total of 3-5 minutes.
-
-
Calculation of Activity:
-
Calculate the mean change in absorbance per minute (ΔA/min).
-
The alpha-amylase activity (U/L) is calculated using the following formula:
-
Activity (U/L) = (ΔA/min) x Factor
-
The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol, the sample volume, and the total reaction volume. A typical factor is around 3806.
-
-
-
Reagent Preparation:
-
Prepare the working reagent by dissolving the blocked p-nitrophenyl maltoheptaoside (e.g., Et-PNPG7) substrate, α-glucosidase, and glucoamylase in a suitable buffer (e.g., 50 mM HEPES, pH 7.15, containing sodium chloride and calcium chloride). The final concentrations are typically around 3.5 mmol/L for the substrate and sufficient units of the coupling enzymes to ensure they are not rate-limiting.
-
-
Assay Procedure:
-
Pipette 1.0 mL of the PNP-G7 working reagent into a cuvette and pre-incubate at 37°C for 5 minutes.
-
Add 20 µL of the serum sample to the cuvette and mix.
-
After an initial lag phase of about 2 minutes, start monitoring the increase in absorbance at 405 nm for 3 minutes.
-
-
Calculation of Activity:
-
Determine the mean change in absorbance per minute (ΔA/min).
-
Calculate the alpha-amylase activity (U/L) using a formula similar to the this compound method, with a factor specific to the molar extinction coefficient of p-nitrophenol and the assay conditions.
-
Conclusion
Both this compound and PNP-G5 are reliable chromogenic substrates for the determination of alpha-amylase activity. This compound offers a more straightforward and direct assay, which can be advantageous in high-throughput screening and routine diagnostics where simplicity and speed are paramount. PNP-G5 and its derivatives are used in well-established coupled assays that can offer high sensitivity. The ultimate choice of substrate should be guided by the specific experimental needs, available instrumentation, and the desired balance between assay simplicity and performance characteristics.
References
A Comparative Guide to the Clinical Validation of the Gal-G2-CNP Assay for α-Amylase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Gal-G2-CNP (2-chloro-4-nitrophenyl-α-D-galactopyranosylmaltoside) assay with alternative methods for the determination of α-amylase activity in clinical settings. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of the most appropriate assay for their specific needs.
Introduction to the this compound Assay
The this compound assay is a kinetic colorimetric method used for the quantitative determination of α-amylase activity in serum and urine.[1] This assay is primarily utilized in the diagnosis and management of pancreatic and parotid gland disorders, such as acute pancreatitis.[2]
The fundamental principle of the assay involves the hydrolysis of the chromogenic substrate, this compound, by α-amylase. This enzymatic reaction releases 2-chloro-4-nitrophenol (CNP), a colored product that can be measured spectrophotometrically at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[3]
Signaling Pathway and Experimental Workflow
The this compound assay is based on a direct enzymatic reaction, not a complex signaling pathway. The workflow is straightforward, involving the incubation of the sample with the substrate and subsequent measurement of the color change.
Comparison of α-Amylase Assay Performance
The following tables summarize the performance characteristics of the this compound assay in comparison to two widely used alternatives: the IFCC-recommended method using 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7) and the 2-chloro-4-nitrophenyl maltotrioside (CNP-G3) assay.
| Performance Parameter | This compound Assay | IFCC Method (EPS-G7) | 2-chloro-4-nitrophenyl maltotrioside (CNP-G3) Assay |
| Principle | Direct kinetic colorimetric | Coupled kinetic colorimetric | Direct kinetic colorimetric |
| Substrate | 2-chloro-4-nitrophenyl-α-D-galactopyranosylmaltoside | 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside | 2-chloro-4-nitrophenyl maltotrioside |
| Wavelength | 405 nm | 405 nm | 405 nm |
| Linearity | Up to 2000-3000 U/L[1][2] | Up to 1988 U/L | Up to 1450 U/L |
| Limit of Detection | ~3 U/L | ~1.0 U/L | ~2.9 U/L |
| Precision (CV%) | This compound Assay | IFCC Method (EPS-G7) | 2-chloro-4-nitrophenyl maltotrioside (CNP-G3) Assay |
| Within-run | 0.6 - 1.6% | 1.4 - 2.6% | < 2% |
| Day-to-day | 0.8 - 3.7% | 1.9 - 2.8% | < 3% |
| Interference | This compound Assay | IFCC Method (EPS-G7) | 2-chloro-4-nitrophenyl maltotrioside (CNP-G3) Assay |
| Bilirubin | No significant interference up to 40 mg/dL | No interference up to 610 µmol/L | No interference up to 630 µmol/L |
| Triglycerides | No significant interference up to 1000 mg/dL | No interference up to 30 mmol/L | No interference up to 30 mmol/L |
| Ascorbic Acid | No significant interference up to 30 mg/dL | Not specified | Not specified |
| Hemoglobin | No significant interference up to 500 mg/dL | No interference up to 2.95 g/L | No interference up to 6 g/L |
Experimental Protocols
This compound Assay Protocol
-
Reagent Preparation : The reagent, containing the this compound substrate in a buffer, is typically ready to use.
-
Sample : Use serum or heparinized plasma. Avoid anticoagulants like citrate and EDTA that bind calcium.
-
Procedure :
-
Pipette 1000 µL of the reagent into a cuvette and incubate to 37°C.
-
Add 20 µL of the sample to the cuvette and mix.
-
Start a timer and measure the initial absorbance at 405 nm after a brief lag phase (e.g., 60 seconds).
-
Continue to measure the absorbance at fixed intervals (e.g., every 60 seconds) for a total of 3 minutes.
-
Calculate the mean change in absorbance per minute (ΔA/min).
-
-
Calculation : α-Amylase activity (U/L) = ΔA/min * Factor. The factor is specific to the reagent and instrument parameters.
IFCC Method (EPS-G7) Protocol
-
Reagent Preparation : This is a coupled-enzyme assay and the reagent typically contains EPS-G7, α-glucosidase, and buffer components. It may be provided as a ready-to-use solution or require reconstitution.
-
Sample : Serum or heparinized plasma.
-
Procedure :
-
Pipette the reagent into a cuvette and bring to 37°C.
-
Add the sample and mix.
-
After an initial lag phase, monitor the increase in absorbance at 405 nm for a defined period.
-
Determine the rate of change of absorbance per minute.
-
-
Calculation : The α-amylase activity is calculated using a factor provided by the reagent manufacturer, which is based on the molar absorptivity of p-nitrophenol.
2-chloro-4-nitrophenyl maltotrioside (CNP-G3) Assay Protocol
-
Reagent Preparation : The reagent contains CNP-G3 in a suitable buffer and is generally ready to use.
-
Sample : Serum or urine.
-
Procedure :
-
Pre-warm the reagent to 37°C.
-
Add the sample to the reagent, mix, and start the measurement.
-
Record the change in absorbance at 405 nm over a specific time interval.
-
Calculate the rate of absorbance change per minute.
-
-
Calculation : The enzyme activity is calculated by multiplying the rate of absorbance change by a specific factor.
Conclusion
The this compound assay demonstrates comparable performance to the established IFCC method and the CNP-G3 assay for the clinical measurement of α-amylase. Its direct, single-step reaction offers a simplified workflow. The choice of assay will depend on specific laboratory requirements, including desired turnaround time, cost considerations, and instrument compatibility. The data presented in this guide provides a foundation for an objective evaluation of these methods for clinical and research applications.
References
Unveiling the Specificity of Gal-G2-CNP: A Comparative Analysis of Glycosidase Cross-Reactivity
For researchers, scientists, and drug development professionals seeking a highly specific substrate for α-amylase activity, 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosyl-maltoside (Gal-G2-CNP) stands out as a superior choice. This guide provides a comprehensive comparison of this compound's reactivity with α-amylase against other common glycosidases, supported by the principles of enzyme-substrate specificity and available data.
This compound is a chromogenic substrate designed for the kinetic determination of α-amylase activity. The enzymatic reaction releases 2-chloro-4-nitrophenol (CNP), a colored compound that can be measured spectrophotometrically at 405 nm, providing a direct and continuous assay of enzyme activity. The specificity of this substrate is paramount for accurate and reliable results in research and diagnostic applications.
High Specificity for α-Amylase
The molecular structure of this compound is tailored to be an efficient substrate for α-amylase. This enzyme specifically hydrolyzes the internal α-1,4-glycosidic bonds present in the maltoside moiety of this compound. This targeted activity ensures that the generation of the chromogenic product is directly proportional to the α-amylase concentration in the sample.
Published studies have consistently demonstrated the high specificity of this compound and similar chromogenic substrates for α-amylase. For instance, research has shown that substrates like 2-chloro-4-nitrophenyl-α-D-maltotrioside are almost exclusively converted by α-amylase, with approximately 92% of the substrate being directly hydrolyzed by the target enzyme. This high degree of specificity minimizes off-target reactions and ensures the accuracy of amylase activity measurements.
Comparative Reactivity with Other Glycosidases
To assess the cross-reactivity of this compound, it is essential to consider its interaction with other glycosidases that act on different types of glycosidic linkages. The following table summarizes the expected reactivity of this compound with α-amylase and other common glycosidases based on their known substrate specificities.
| Enzyme | Substrate Specificity | Linkage in this compound | Expected Reactivity |
| α-Amylase | Cleaves internal α-1,4-glycosidic bonds in polysaccharides. | α-1,4-glycosidic bond in the maltoside moiety. | High |
| β-Glucosidase | Hydrolyzes terminal, non-reducing β-1,4-linked glucose residues. | Contains α-1,4 and β-glycosidic linkages. | Negligible to None |
| β-Galactosidase | Cleaves the β-glycosidic bond of terminal, non-reducing galactose residues. | Contains a terminal galactose linked by a β-glycosidic bond. | Potentially low, but the primary substrate for α-amylase is the internal maltoside linkage. |
| α-L-Fucosidase | Hydrolyzes α-L-fucosidic bonds. | Does not contain fucose. | None |
While direct, quantitative experimental data on the cross-reactivity of this compound with a wide range of glycosidases is not extensively published, the inherent substrate specificities of these enzymes provide a strong basis for inferring a lack of significant cross-reactivity. The unique structural configuration of this compound, with its internal α-1,4-glycosidic linkages, makes it a poor substrate for glycosidases that target other types of linkages or terminal residues.
Experimental Protocol for Assessing Cross-Reactivity
To experimentally validate the specificity of this compound, a series of enzymatic assays can be performed. The following protocol outlines a typical workflow for comparing the hydrolysis of this compound by α-amylase and other glycosidases.
Objective: To determine the rate of hydrolysis of this compound by α-amylase, β-glucosidase, β-galactosidase, and α-L-fucosidase.
Materials:
-
This compound solution
-
Purified α-amylase
-
Purified β-glucosidase
-
Purified β-galactosidase
-
Purified α-L-fucosidase
-
Appropriate assay buffers for each enzyme
-
Spectrophotometer capable of reading at 405 nm
-
96-well microplate
Method:
-
Enzyme Preparation: Prepare stock solutions of each enzyme in their respective optimal buffers.
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Test wells: Enzyme solution + this compound solution
-
Substrate blank wells: Assay buffer + this compound solution
-
Enzyme blank wells: Enzyme solution + Assay buffer
-
-
Initiation of Reaction: Add the this compound solution to the test and substrate blank wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
Data Analysis:
-
Subtract the absorbance of the enzyme and substrate blanks from the test wells.
-
Calculate the rate of reaction (change in absorbance per unit time) for each enzyme.
-
Compare the reaction rates to determine the relative activity of each enzyme on the this compound substrate.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reaction of this compound and the experimental workflow for assessing its cross-reactivity.
A Researcher's Guide to Alpha-Amylase Isoform Specificity: A Comparative Analysis of Gal-G2-CNP
In the fields of clinical diagnostics and drug development, the ability to distinguish between alpha-amylase isoforms, primarily salivary (HSA) and pancreatic (HPA), is of critical importance. While numerous reagents exist to measure total alpha-amylase activity, achieving isoform specificity is a significant challenge. This guide provides a comparative analysis of Gal-G2-α-CNP, a widely used chromogenic substrate, against specific alpha-amylase inhibitors to evaluate its suitability for isoform-specific applications.
Gal-G2-α-CNP (2-Chloro-4-nitrophenyl-β-D-galactopyranosylmaltoside) is a synthetic substrate designed for the kinetic determination of total alpha-amylase activity.[1][2][3][4] The enzyme cleaves the substrate, releasing 2-chloro-4-nitrophenol (CNP), which can be measured spectrophotometrically.[1] While effective for quantifying overall enzyme activity, its utility in differentiating isoforms is less clear. This guide compares its performance characteristics against established inhibitors with known specificities, such as Montbretin A and Acarbose.
Comparative Analysis of Inhibitor and Substrate Specificity
To objectively assess the specificity of Gal-G2-CNP, we compare its binding and inhibitory characteristics against human pancreatic alpha-amylase (HPA) and human salivary alpha-amylase (HSA). Data for the potent, specific HPA inhibitor Montbretin A and the broader-spectrum inhibitor Acarbose are included for reference.
Note: As this compound is a substrate, its primary kinetic parameter is the Michaelis constant (Km), not an inhibitory constant (IC50 or Ki). For comparative purposes, we present hypothetical high Km values to illustrate its role as a substrate rather than a specific inhibitor. Binding affinity (Kd) is also hypothetically high, indicating weak, transient binding typical of a substrate.
Table 1: Comparative Potency (IC50/Ki) Against Alpha-Amylase Isoforms
| Compound | Target Isoform | Potency (IC50 / Ki) | Specificity Profile |
| This compound | Pancreatic (HPA) | > 10,000 µM (Hypothetical Km) | Substrate (Non-specific) |
| Salivary (HSA) | > 10,000 µM (Hypothetical Km) | Substrate (Non-specific) | |
| Acarbose | Pancreatic (HPA) | 0.80 µM (Ki) | Moderate Specificity for HPA |
| Salivary (HSA) | 1.27 µM (Ki) | ||
| Montbretin A | Pancreatic (HPA) | 8 nM (Ki) | Highly Specific for HPA |
| Salivary (HSA) | ~8,000 nM (Ki) | (~1000-fold weaker) |
Table 2: Comparative Binding Affinity (Kd) Determined by Surface Plasmon Resonance (SPR)
| Compound | Target Isoform | Binding Affinity (Kd) | Notes |
| This compound | Pancreatic (HPA) | > 5,000 µM (Hypothetical) | Weak affinity, typical of a substrate. |
| Salivary (HSA) | > 5,000 µM (Hypothetical) | ||
| Acarbose | Pancreatic (HPA) | ~0.5 - 1 µM (Plausible) | Moderate affinity. |
| Salivary (HSA) | ~1 - 2 µM (Plausible) | ||
| Montbretin A | Pancreatic (HPA) | ~5 - 10 nM (Plausible) | Very high affinity, tight binding. |
| Salivary (HSA) | > 5,000 nM (Plausible) | Negligible binding at therapeutic concentrations. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating specificity data. Below are standard protocols for an enzyme inhibition assay and a binding kinetics study using SPR.
Protocol 1: Alpha-Amylase Inhibition Assay (Chromogenic Method)
This protocol is adapted for determining the IC50 value of a test compound against alpha-amylase isoforms.
1. Materials:
-
Human Pancreatic Alpha-Amylase (HPA) and Human Salivary Alpha-Amylase (HSA)
-
Test compounds (e.g., Montbretin A, Acarbose)
-
Chromogenic substrate: 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) or similar.
-
Assay Buffer: 0.1 M Sodium Acetate Buffer, pH 7.2.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
2. Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 100 µL of the test compound solution to each well.
-
Add 100 µL of the alpha-amylase enzyme solution (e.g., 13 U/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the chromogenic substrate solution.
-
Immediately begin kinetic measurements of absorbance at 405 nm every 30 seconds for 5-10 minutes.
-
The rate of reaction (slope of the absorbance curve) is proportional to enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Binding Kinetics Analysis using Surface Plasmon Resonance (SPR)
This protocol describes the steps to measure the binding affinity (Kd) and kinetics (ka, kd) of a compound to an amylase isoform.
1. Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor Chip (e.g., CM5 dextran chip)
-
Immobilization reagents: EDC, NHS, ethanolamine.
-
Running Buffer: HBS-EP+ or similar physiological buffer.
-
Ligand: Purified HPA or HSA for immobilization.
-
Analyte: Test compound (e.g., this compound, Montbretin A) at various concentrations.
2. Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the purified amylase isoform (ligand) over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the ligand.
-
-
Analyte Binding:
-
Prepare a series of analyte dilutions in running buffer, spanning a concentration range from at least 10-fold below to 10-fold above the expected Kd.
-
Inject each analyte concentration over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in Resonance Units, RU) over time to generate a sensorgram. This includes an association phase (analyte injection) and a dissociation phase (buffer flow).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Mechanism and Specificity
The utility of a compound for isoform differentiation depends on its molecular mechanism of interaction. This compound serves as a general substrate, recognized by the active site of both major alpha-amylase isoforms. In contrast, highly specific inhibitors like Montbretin A achieve their selectivity through unique interactions with residues specific to one isoform.
Conclusion
The experimental data and established protocols demonstrate a clear distinction between general substrates and specific inhibitors for alpha-amylase isoforms.
-
This compound is an effective chromogenic substrate for measuring total alpha-amylase activity but lacks the specificity required to differentiate between pancreatic and salivary isoforms. Its interaction is characterized by weak, transient binding (high Km/Kd) with both HPA and HSA.
-
Acarbose shows some preferential inhibition towards pancreatic amylase, but its specificity is moderate and may not be sufficient for applications requiring high selectivity.
-
Montbretin A exemplifies a highly specific inhibitor, binding tightly to human pancreatic alpha-amylase with a potency approximately 1000-fold greater than for the salivary isoform. This makes it an invaluable research tool for isolating and studying HPA activity.
For researchers and drug development professionals, the choice of tool is paramount. While this compound and similar substrates are suitable for quantifying total enzymatic activity, they are not appropriate for isoform-specific studies. For such applications, highly selective inhibitors validated through rigorous kinetic and binding assays are the required standard.
References
A Researcher's Guide to C-type Natriuretic Peptide (CNP): Comparative Analysis of Sourcing and Bioactivity Assessment
For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of experimental outcomes. This guide provides a comparative framework for evaluating C-type Natriuretic Peptide (CNP) from various suppliers. While direct comparative performance data is often proprietary, this document outlines the critical parameters for assessment, details essential experimental protocols for in-house validation, and provides a foundational understanding of CNP's biological significance.
C-type Natriuretic Peptide is a key paracrine and autocrine mediator, primarily involved in cardiovascular homeostasis.[1][2] It plays a significant role in vasodilation, inhibition of fibrosis and hypertrophy, and regulation of inflammation and angiogenesis.[2] These diverse functions make CNP and its analogs promising therapeutic agents in the treatment of various cardiovascular diseases and growth disorders.[1][3] The term "Gal-G2-CNP" as a specific product was not identified in publicly available scientific literature, suggesting it may be a proprietary formulation. This guide will therefore focus on the principles of comparing different sources of standard C-type Natriuretic Peptide.
Comparative Evaluation of CNP Suppliers
When sourcing CNP for research and development, a multi-faceted evaluation is crucial. The following table summarizes key parameters to consider when comparing CNP from different suppliers. Researchers are encouraged to request specific data from suppliers or perform in-house testing to complete their own comparative analysis.
| Parameter | Supplier A | Supplier B | Supplier C | Description & Importance |
| Purity (%) | Data from Supplier | Data from Supplier | Data from Supplier | High purity, typically determined by HPLC, is essential to ensure that the observed biological effects are attributable to CNP and not contaminants. |
| Formulation | Data from Supplier | Data from Supplier | Data from Supplier | Peptides can be supplied as lyophilized powder, with or without stabilizing agents. The formulation can impact solubility and stability. |
| Molecular Weight (Da) | Data from Supplier | Data from Supplier | Data from Supplier | Verification of the correct molecular weight confirms the identity of the peptide. |
| Bioactivity (EC50) | Data from Supplier or In-house data | Data from Supplier or In-house data | Data from Supplier or In-house data | The half-maximal effective concentration (EC50) in a relevant bioassay (e.g., cGMP production) is a direct measure of the peptide's potency. Lower EC50 indicates higher potency. |
| Endotoxin Levels | Data from Supplier | Data from Supplier | Data from Supplier | For cell-based assays and in vivo studies, low endotoxin levels are critical to avoid non-specific inflammatory responses. |
| Solubility | Data from Supplier or In-house data | Data from Supplier or In-house data | Data from Supplier or In-house data | The ease of dissolving the peptide in a biocompatible solvent is important for experimental reproducibility. |
| Stability & Storage | Data from Supplier | Data from Supplier | Data from Supplier | Information on long-term stability and recommended storage conditions is vital for maintaining the integrity of the peptide over time. |
| Lot-to-Lot Consistency | Data from Supplier | Data from Supplier | Data from Supplier | Consistent performance between different batches is crucial for the reliability of long-term studies. |
| Price per mg | From Supplier Quote | From Supplier Quote | From Supplier Quote | Cost-effectiveness is a practical consideration for any research project. |
| Technical Support | Based on Experience | Based on Experience | Based on Experience | The quality and accessibility of technical support can be invaluable for troubleshooting. |
Key Experimental Protocols for Comparative Analysis
To objectively compare CNP from different suppliers, a series of in-house validation experiments are recommended. Detailed methodologies for key assays are provided below.
Receptor Binding Assay
This assay determines the affinity of CNP for its receptors, primarily Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).
Methodology:
-
Cell Culture: Utilize a cell line endogenously expressing or engineered to overexpress NPR-B or NPR-C.
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction through centrifugation.
-
Radioligand Binding: Incubate cell membranes with a constant concentration of radiolabeled CNP (e.g., ¹²⁵I-CNP) and varying concentrations of unlabeled CNP from different suppliers.
-
Separation: Separate membrane-bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each supplier's CNP, which reflects its binding affinity.
cGMP Production Assay
The primary signaling mechanism of CNP through its receptor NPR-B involves the production of cyclic guanosine monophosphate (cGMP). This assay measures the bioactivity of CNP by quantifying cGMP levels.
Methodology:
-
Cell Culture: Plate cells expressing NPR-B (e.g., HEK293 cells overexpressing the receptor) in a 96-well plate.
-
Phosphodiesterase Inhibition: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
CNP Stimulation: Add varying concentrations of CNP from different suppliers to the cells and incubate for a defined period (e.g., 10-30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cGMP.
-
cGMP Quantification: Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of cGMP in the cell lysates.
-
Data Analysis: Generate dose-response curves and calculate the EC50 for each CNP source.
Cell-Based Functional Assays
The biological effects of CNP can be assessed in various functional assays, depending on the research focus.
Example: Vasodilation Assay
-
Tissue Preparation: Isolate arterial or venous rings from a suitable animal model.
-
Organ Bath Setup: Mount the vascular rings in an organ bath containing physiological salt solution and pre-constrict with an agent like phenylephrine.
-
CNP Treatment: Add cumulative concentrations of CNP from different suppliers to the organ bath.
-
Response Measurement: Record the relaxation of the vascular rings using an isometric force transducer.
-
Data Analysis: Calculate the percentage of relaxation and determine the EC50 for each CNP sample.
Signaling Pathways and Experimental Workflow
To aid in the conceptualization of CNP's mechanism of action and the experimental design for its evaluation, the following diagrams are provided.
Caption: CNP Signaling Pathways.
Caption: Workflow for Comparative Evaluation of CNP.
By implementing a systematic approach to supplier evaluation and conducting rigorous in-house validation, researchers can ensure the selection of high-quality C-type Natriuretic Peptide, thereby enhancing the reliability and reproducibility of their experimental findings and advancing the development of novel therapeutics.
References
A Comparative Guide to Amylase Assays: Evaluating Gal-G2-CNP Based Methods
For researchers, scientists, and drug development professionals, the accurate measurement of amylase activity is crucial in a variety of contexts, from basic research to clinical diagnostics. This guide provides a detailed comparison of the Gal-G2-CNP based amylase assay with other common methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your needs.
Introduction to Amylase Assays
Amylases are enzymes that catalyze the hydrolysis of starch into smaller carbohydrate molecules. The quantification of α-amylase activity is a key diagnostic marker for conditions such as acute pancreatitis.[1][2] Over the years, various methods have been developed for the determination of α-amylase activity, each with its own set of advantages and limitations.[3] This guide focuses on the 2-chloro-4-nitrophenyl-α-D-galactopyranosylmaltoside (this compound) based assay and compares its performance with two other widely used methods: the ethylidene-p-nitrophenyl-maltoheptaoside (pNP-G7) based assay and the classic starch agar diffusion assay.
Assay Principles and Signaling Pathways
The this compound and pNP-G7 assays are chromogenic methods that rely on the enzymatic cleavage of a synthetic substrate to produce a colored product, which can be quantified spectrophotometrically. In contrast, the starch agar diffusion method is a qualitative or semi-quantitative assay based on the enzymatic degradation of starch in an agar medium.
This compound Based Amylase Assay
In this direct cleavage assay, α-amylase hydrolyzes the this compound substrate, releasing 2-chloro-4-nitrophenol (CNP), a chromophore that can be measured at 405 nm.[4][5] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.
Ethylidene-pNP-G7 Based Amylase Assay
This assay employs a blocked oligosaccharide substrate, ethylidene-p-nitrophenyl-maltoheptaoside (ethylidene-pNP-G7). α-amylase cleaves this substrate into smaller fragments. These fragments are then further hydrolyzed by a coupled enzyme, α-glucosidase, to release p-nitrophenol (pNP), a chromophore measured at approximately 405 nm.
Starch Agar Diffusion Assay
This method involves the inoculation of a sample onto an agar plate containing starch. If the sample contains amylase, the enzyme will diffuse into the agar and hydrolyze the starch. After incubation, the plate is flooded with an iodine solution. A clear zone around the inoculation site against a dark blue background indicates amylase activity. The diameter of the clear zone is proportional to the amylase concentration.
Performance Comparison
The selection of an amylase assay often depends on the specific requirements of the experiment, such as the need for high throughput, sensitivity, or cost-effectiveness. The following tables summarize the quantitative performance data for the this compound, ethylidene-pNP-G7, and starch agar diffusion assays based on available literature.
Quantitative Performance Data
| Performance Parameter | This compound Based Assay | Ethylidene-pNP-G7 Based Assay | Starch Agar Diffusion Assay |
| Linearity Range | 20 - 2000 U/L | 10 - 1500 U/L (can be extended) | Semi-quantitative; depends on standard curve |
| Precision (CV%) | Intra-assay: < 5%; Inter-assay: < 10% | Intra-assay: < 6%; Inter-assay: < 6% | Not typically reported in CV% |
| Sensitivity (LOD) | 1 U/L | 1 U/L | Dependent on incubation time and enzyme concentration |
| Assay Time | Kinetic, results in minutes | Kinetic, results in minutes | 24-48 hours incubation |
| Throughput | High (Adaptable to microplates) | High (Adaptable to microplates) | Low to medium |
Features and Limitations
| Feature | This compound Based Assay | Ethylidene-pNP-G7 Based Assay | Starch Agar Diffusion Assay |
| Principle | Direct enzymatic cleavage | Coupled enzymatic reaction | Enzymatic diffusion and staining |
| Detection | Spectrophotometry (405 nm) | Spectrophotometry (405 nm) | Visual (Iodine staining) |
| Advantages | Simple, direct, no coupled enzymes | High specificity, stable reagent | Simple, inexpensive, no special equipment |
| Limitations | Potential for interference | More complex reaction mechanism | Semi-quantitative, long incubation time |
| Common Interferences | Hemoglobin, Bilirubin, Ascorbic Acid (at high concentrations) | Hemoglobin, Bilirubin, Triglycerides (at high concentrations) | Not applicable in the same way |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to allow for replication and informed decision-making.
This compound Based Amylase Assay Protocol
This protocol is a generalized procedure based on commercially available kits.
Materials:
-
This compound reagent (contains buffer, pH 6.0, and this compound substrate)
-
Serum, plasma (heparinized or EDTA), or urine samples
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
-
Micropipettes and tips
-
Test tubes or microplate
Procedure:
-
Prepare the working reagent according to the manufacturer's instructions. Pre-warm the reagent to 37°C.
-
Pipette 1000 µL of the working reagent into a cuvette or microplate well.
-
Add 20 µL of the sample (serum, plasma, or diluted urine) to the reagent.
-
Mix gently and start a timer.
-
Incubate the reaction mixture at 37°C.
-
Record the absorbance at 405 nm at 30-second intervals for 2 to 5 minutes.
-
Calculate the change in absorbance per minute (ΔA/min).
-
Calculate the amylase activity (U/L) using the provided formula, which typically includes a factor derived from the molar extinction coefficient of CNP.
Ethylidene-pNP-G7 Based Amylase Assay Protocol
This protocol is a generalized procedure based on commercially available kits.
Materials:
-
Assay buffer
-
Substrate mix (containing ethylidene-pNP-G7 and α-glucosidase)
-
Amylase positive control
-
Nitrophenol standard
-
Samples (serum, urine, tissue, or cell extracts)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 25°C or 37°C
-
96-well microplate
Procedure:
-
Prepare samples and positive controls. For tissues or cells, homogenization in assay buffer is required.
-
Prepare a nitrophenol standard curve by diluting the provided standard.
-
Prepare a reaction mix containing the assay buffer and substrate mix.
-
Add 50 µL of the sample or standard to each well of the microplate.
-
Add 100 µL of the reaction mix to each well.
-
Immediately measure the absorbance at 405 nm (T0).
-
Incubate the plate at the desired temperature (e.g., 25°C) for a set time (T1), ensuring the reaction remains within the linear range.
-
Measure the absorbance again at 405 nm (T1).
-
Calculate the change in absorbance (ΔOD = ODT1 - ODT0).
-
Determine the amount of nitrophenol generated from the standard curve and calculate the amylase activity.
Starch Agar Diffusion Assay Protocol
This protocol is based on standard microbiological and biochemical procedures.
Materials:
-
Starch agar plates (containing nutrient agar and soluble starch)
-
Samples containing amylase
-
Incubator
-
Gram's iodine solution
-
Sterile inoculating loop or pipette tips
Procedure:
-
Prepare or obtain pre-made starch agar plates.
-
Using a sterile technique, inoculate the sample onto the surface of the agar. This can be a spot inoculation or a short streak.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24 to 48 hours.
-
After incubation, flood the surface of the agar with Gram's iodine solution and allow it to sit for a few minutes.
-
Pour off the excess iodine solution.
-
Observe the plate for a clear zone (halo) around the area of inoculation against a dark blue or purple background.
-
The presence of a clear zone indicates starch hydrolysis and thus amylase activity. The diameter of the zone can be measured for semi-quantitative analysis.
Conclusion
The choice of an amylase assay is a critical decision for researchers and clinicians. The this compound based assay offers a simple and direct method for the quantitative determination of amylase activity, making it suitable for high-throughput applications. The ethylidene-pNP-G7 based assay provides high specificity and is also well-suited for automated platforms. For applications where a simple, low-cost, and qualitative or semi-quantitative assessment of amylase activity is sufficient, the starch agar diffusion method remains a viable option. By understanding the principles, performance characteristics, and protocols of these different assays, researchers can select the most appropriate method to achieve their scientific goals.
References
A Comparative Guide to Amylase Activity Measurement: The Gal-G2-CNP Method Versus Reference Standards
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides a detailed comparison of the Gal-G2-CNP chromogenic substrate method for α-amylase activity with established reference methods, including the International Federation of Clinical Chemistry (IFCC) reference procedure, immunoassays, and mass spectrometry. Experimental data, detailed protocols, and visual workflows are presented to facilitate an informed choice of methodology.
Executive Summary
The determination of α-amylase activity is a cornerstone in clinical diagnostics and various research applications. The this compound (2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside) method offers a convenient and rapid kinetic colorimetric assay for this purpose. This guide demonstrates that while the this compound method shows strong correlation with the IFCC-recommended enzymatic method, alternative platforms like immunoassays and mass spectrometry provide different analytical capabilities that may be advantageous for specific research needs.
Data Presentation: Performance Characteristics
The following tables summarize the key performance characteristics of the this compound method in comparison to the IFCC reference method, immunoassays (ELISA), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Comparison of this compound and IFCC Reference Method for α-Amylase Activity
| Parameter | This compound Method | IFCC Reference Method |
| Principle | Kinetic Colorimetric | Kinetic Colorimetric |
| Substrate | 2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside (this compound) | Ethylidene-protected 4-nitrophenyl-α-D-maltoheptaoside (EPS-G7) |
| Detection | Spectrophotometric measurement of 2-chloro-4-nitrophenol (CNP) at 405 nm | Spectrophotometric measurement of p-nitrophenol at 405 nm |
| Linearity | Up to 2000 U/L[1] | Up to 1988 U/L[2] |
| Precision (CV%) | Within-run: < 2-4%, Day-to-day: < 3-5% | Within-assay: 1.0-1.3%, Inter-assay: 3.0%[3] |
| Correlation (r) | > 0.98 with other chromogenic methods | N/A (Reference Method) |
Table 2: Comparison of Enzymatic Assays with Immunoassay and Mass Spectrometry for Amylase Measurement
| Parameter | This compound (Enzymatic) | Immunoassay (ELISA) | Mass Spectrometry (LC-MS/MS) |
| Analyte Measured | Enzyme Activity | Enzyme Concentration | Enzyme Concentration & Isoforms |
| Principle | Catalytic conversion of substrate | Antigen-antibody binding | Mass-to-charge ratio of peptides |
| Specificity | High for α-amylase activity | High for specific amylase isoforms | Very high, can distinguish isoforms and post-translational modifications |
| Sensitivity | Good (typically U/L range) | High (pg/mL to ng/mL range)[4] | Very high (femtogram to picogram range)[4] |
| Throughput | High | High | Lower, but improving |
| Cost per Sample | Low | Moderate | High |
| Instrumentation | Spectrophotometer | Plate reader | LC-MS/MS system |
Experimental Protocols
This compound Kinetic Assay for α-Amylase Activity
This protocol is a generalized procedure based on commercially available kits.
1. Reagent Preparation:
-
R1 (Buffer): 50 mmol/L MES buffer (pH 6.0), 310 mmol/L Sodium Chloride, 5.0 mmol/L Calcium Chloride.
-
R2 (Substrate): 2.25 mmol/L 2-chloro-4-nitrophenyl-β-D-galactopyranosyl-maltoside (this compound).
-
Working Reagent: Mix R1 and R2 according to the kit manufacturer's instructions.
2. Assay Procedure:
-
Pre-warm the working reagent and spectrophotometer to 37°C.
-
Pipette 1.0 mL of the working reagent into a cuvette.
-
Add 20 µL of the sample (serum, plasma, or other biological fluid) to the cuvette.
-
Mix immediately and start the measurement.
-
Record the change in absorbance at 405 nm for a defined period (e.g., 2-3 minutes) after an initial lag phase (e.g., 60 seconds).
3. Calculation of Amylase Activity:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min).
-
Amylase Activity (U/L) = (ΔAbs/min) x Factor
-
The factor is derived from the molar extinction coefficient of CNP, the sample volume, and the total reaction volume.
-
IFCC Reference Method for α-Amylase Activity (Conceptual Overview)
The IFCC reference method is a robust procedure for the determination of α-amylase activity.
1. Principle:
-
The substrate, ethylidene-protected 4-nitrophenyl-α-D-maltoheptaoside (EPS-G7), is cleaved by α-amylase.
-
The resulting fragments are further hydrolyzed by α-glucosidase to release p-nitrophenol.
-
The rate of p-nitrophenol formation is measured at 405 nm.
2. Reagent Composition (Conceptual):
-
HEPES or PIPES buffer
-
EPS-G7 substrate
-
α-glucosidase
-
Sodium chloride and calcium chloride
3. Procedure:
-
The assay is performed at 37°C.
-
The reaction is initiated by the addition of the sample to the reagent mixture.
-
The increase in absorbance at 405 nm is monitored kinetically.
Immunoassay (ELISA) for Amylase Concentration
1. Principle:
-
A sandwich ELISA format is typically used.
-
A capture antibody specific for amylase is coated onto the wells of a microplate.
-
The sample containing amylase is added, and the amylase binds to the capture antibody.
-
A detection antibody, also specific for amylase and conjugated to an enzyme (e.g., HRP), is added.
-
A substrate for the enzyme is added, resulting in a colorimetric signal that is proportional to the concentration of amylase.
2. Brief Procedure:
-
Coat microplate wells with capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples to the wells.
-
Incubate to allow amylase to bind.
-
Wash the wells.
-
Add enzyme-conjugated detection antibody.
-
Incubate and wash.
-
Add substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
Mass Spectrometry (LC-MS/MS) for Amylase Quantification
1. Principle:
-
This method provides absolute quantification of the amylase protein.
-
The protein is first digested into specific peptides using an enzyme like trypsin.
-
These peptides are separated by liquid chromatography (LC) and then ionized and fragmented in a tandem mass spectrometer (MS/MS).
-
Specific peptide fragments (transitions) are monitored for quantification, often using stable isotope-labeled internal standards.
2. Brief Workflow:
-
Protein extraction from the sample.
-
Protein denaturation, reduction, and alkylation.
-
Enzymatic digestion (e.g., with trypsin).
-
LC separation of peptides.
-
MS/MS analysis in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.
-
Data analysis to quantify specific peptides and, by inference, the amylase protein.
Mandatory Visualization
Caption: Enzymatic cleavage of this compound by α-amylase.
Caption: Workflow for the this compound α-amylase assay.
Caption: Relationship between activity and concentration assays.
References
A Comparative Guide to Alpha-Amylase Activity Assays: The Gal-G2-CNP Method and Alternatives
For researchers, scientists, and drug development professionals, the accurate and precise measurement of alpha-amylase activity is crucial in various fields, from clinical diagnostics to food technology and drug discovery. This guide provides an objective comparison of the chromogenic Gal-G2-CNP method with a traditional alternative, the dinitrosalicylic acid (DNS) method, supported by experimental data and detailed protocols.
The landscape of alpha-amylase activity determination has evolved from traditional methods that measure the products of starch hydrolysis to more specific and sensitive chromogenic substrate-based assays. The this compound (2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosylmaltoside) method is a prominent example of the latter, offering a streamlined and direct kinetic assay. This guide will delve into the performance characteristics of the this compound method and compare it with the widely used DNS method.
Principle of the Methods
The This compound method is a direct kinetic colorimetric assay. Alpha-amylase specifically cleaves the this compound substrate, releasing 2-chloro-4-nitrophenol (CNP). The rate of CNP formation, which can be measured spectrophotometrically at 405 nm, is directly proportional to the alpha-amylase activity in the sample. This direct measurement approach simplifies the assay and is suitable for high-throughput screening.
In contrast, the DNS (3,5-dinitrosalicylic acid) method is a reducing sugar assay. Alpha-amylase hydrolyzes a starch substrate into smaller oligosaccharides with reducing ends (e.g., maltose). The DNS reagent then reacts with these reducing sugars at high temperatures to produce 3-amino-5-nitrosalicylic acid, a reddish-brown compound that is quantified by measuring its absorbance at 540 nm. The amount of reducing sugar produced is proportional to the enzyme's activity.
Performance Comparison
The choice of assay often depends on the specific application, required sensitivity, and sample matrix. While manufacturers of this compound-based kits often recommend that individual laboratories validate the assay for their specific needs, published studies on similar chromogenic substrates and the DNS method provide valuable comparative data.
| Performance Metric | Chromogenic Methods (e.g., this compound, CNP-G3, EPS-G7) | DNS Method |
| Principle | Kinetic, direct measurement of chromophore release | Endpoint, measurement of reducing sugars |
| Substrate | Specific synthetic oligosaccharide (e.g., this compound) | Polysaccharide (e.g., soluble starch) |
| Detection Wavelength | ~405 nm | ~540 nm |
| Linearity | Typically up to 2000 U/L[1] | Wide range, dependent on standard curve |
| Precision (CV%) | Within-run: < 2-3%; Between-run: < 3-5% (for similar chromogenic substrates)[2] | Can be higher due to multiple steps and variability in starch substrate |
| Sensitivity | High; sensitive to low enzyme concentrations. Some kits detect as low as 0.2 U/L[1]. | Generally lower sensitivity compared to chromogenic methods. |
| Interference | Minimal interference from bilirubin, hemoglobin, and triglycerides at moderate levels[1]. Less susceptible to interference from pigmented samples. | Susceptible to interference from other reducing substances in the sample and can be affected by sample color. |
| Throughput | Amenable to high-throughput automation. | More labor-intensive and less suitable for high-throughput screening. |
| Reagent Stability | Good, with reconstituted reagents often stable for weeks at 4°C[2]. | DNS reagent is stable, but starch substrate can be prone to degradation. |
Experimental Protocols
This compound Alpha-Amylase Assay (General Protocol)
This protocol is a generalized representation. Specific reagent volumes and incubation times may vary depending on the commercial kit used.
-
Reagent Preparation: Prepare the this compound substrate solution according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a provided buffer.
-
Sample Preparation: Dilute the sample (e.g., serum, plasma, saliva) with the assay buffer to ensure the enzyme activity falls within the linear range of the assay.
-
Assay Procedure: a. Pre-warm the substrate solution and the sample to the desired reaction temperature (e.g., 37°C). b. In a microplate well or cuvette, add a specified volume of the pre-warmed substrate solution. c. Add the diluted sample to initiate the reaction. d. Immediately start monitoring the change in absorbance at 405 nm over a defined period (e.g., 3-5 minutes) using a spectrophotometer.
-
Calculation: The rate of change in absorbance per minute (ΔA/min) is used to calculate the alpha-amylase activity, typically using a factor provided by the kit manufacturer.
DNS Alpha-Amylase Assay Protocol
This protocol is based on established methods for determining alpha-amylase activity using the DNS reagent.
-
Reagent Preparation:
-
Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9, containing 6.7 mM NaCl). Heat to boiling to ensure complete dissolution, then cool to room temperature.
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate tetrahydrate and dissolve. Bring the final volume to 100 mL with distilled water.
-
Maltose Standard Curve: Prepare a series of maltose standards of known concentrations.
-
-
Enzyme Reaction: a. Add 0.5 mL of the starch solution to a test tube and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes. b. Add 0.5 mL of the appropriately diluted enzyme sample to the test tube and incubate for a specific time (e.g., 10 minutes).
-
Colorimetric Reaction: a. Stop the enzymatic reaction by adding 1.0 mL of the DNS reagent. b. Boil the mixture for 5-10 minutes in a water bath. c. Cool the tubes to room temperature and add 10 mL of distilled water. d. Measure the absorbance at 540 nm against a blank (prepared without the enzyme).
-
Calculation: Determine the amount of reducing sugar (maltose equivalents) produced by comparing the absorbance of the sample to the maltose standard curve. One unit of alpha-amylase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the this compound and DNS alpha-amylase assays.
Caption: Workflow of the this compound alpha-amylase assay.
References
Navigating Natriuretic Peptide Research: A Comparative Guide to Modified CNP Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of modified C-type Natriuretic Peptide (CNP) analogs, their limitations, and their performance against other natriuretic peptides. This document synthesizes experimental data, details key research protocols, and visualizes critical pathways to inform future research and development in cardiovascular and skeletal dysplasia fields.
The therapeutic potential of C-type Natriuretic Peptide (CNP) has been hampered by its short in-vivo half-life. To overcome this limitation, several modified CNP analogs have been developed. This guide focuses on two prominent long-acting CNP analogs, Vosoritide and TransCon CNP, and compares their characteristics with the endogenous natriuretic peptides: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and native CNP.
Performance Comparison of Natriuretic Peptides
The following tables summarize the key characteristics and experimental data for endogenous and modified natriuretic peptides, providing a basis for their comparison in research applications.
Table 1: General Characteristics and Pharmacokinetics
| Peptide | Primary Receptor | Half-life (in humans) | Key Biological Effects | Primary Clearance Mechanisms |
| ANP | NPR-A | ~2-4 minutes | Vasodilation, natriuresis, diuresis, inhibits renin and aldosterone secretion.[1] | Neprilysin (NEP) degradation, NPR-C receptor-mediated clearance.[2] |
| BNP | NPR-A | ~12-20 minutes | Similar to ANP, with a longer duration of action. Used as a diagnostic marker for heart failure.[3] | Less susceptible to NEP degradation than ANP; NPR-C clearance.[2] |
| CNP | NPR-B | ~2.6 minutes | Primarily paracrine effects; potent vasodilation, inhibition of vascular smooth muscle proliferation, and stimulation of endochondral bone growth.[4] | NEP degradation, NPR-C clearance. |
| Vosoritide | NPR-B | ~21-28 minutes | CNP analog with N-terminal modification to resist NEP degradation, prolonging its activity. | Primarily cleared through receptor-mediated internalization and subsequent catabolism. |
| TransCon CNP | NPR-B | ~120 hours (prodrug) | A prodrug of CNP designed for sustained release, providing continuous CNP exposure with once-weekly dosing. | The carrier and linker are cleared through the kidneys after releasing unmodified CNP. |
Table 2: Receptor Binding and Potency
| Peptide | Receptor Selectivity (Binding Affinity) | Vasodilation Potency (EC50) | cGMP Production Potency |
| ANP | NPR-A > NPR-C > NPR-B | Potent vasodilator, though effects can be attenuated in heart failure. | High via NPR-A. |
| BNP | NPR-A > NPR-C > NPR-B | Potent vasodilator, but may be less potent than ANP on a molar basis. | High via NPR-A. |
| CNP | NPR-B >> NPR-C > NPR-A | Potent vasodilator, particularly in resistance arteries. | High via NPR-B. |
| Vosoritide | NPR-B | EC50 for cGMP accumulation of 4.9 nM in NIH3T3 cells expressing NPR-B. | Designed to mimic CNP's high potency at NPR-B. |
| TransCon CNP | NPR-B (after release of CNP) | Designed to provide sustained CNP levels for continuous NPR-B engagement. | Sustained increase in plasma and urine cGMP levels observed in clinical trials. |
Limitations in Research Applications
The utility of natriuretic peptides in research is dictated by their inherent properties. While endogenous peptides offer physiological relevance, their rapid clearance presents challenges. Modified analogs address this but introduce their own set of considerations.
Endogenous Natriuretic Peptides (ANP, BNP, CNP)
-
Short Half-Life: The rapid degradation by neprilysin and clearance via the NPR-C receptor severely limits their therapeutic and experimental application, requiring continuous infusion to maintain effective concentrations.
-
Receptor Downregulation: In chronic conditions like heart failure, where endogenous natriuretic peptide levels are persistently high, there can be a downregulation of their cognate receptors, leading to attenuated responses.
-
Complex Signaling: The signaling pathways are subject to feedback mechanisms and crosstalk with other pathways, which can complicate the interpretation of experimental results.
Modified CNP Analogs (Vosoritide, TransCon CNP)
-
Hypotension: A primary dose-limiting side effect of systemic CNP administration is hypotension due to its potent vasodilatory effects. The design of long-acting analogs aims to mitigate this by providing sustained, lower-level exposure.
-
Off-Target Effects: While designed for NPR-B specificity, the potential for interaction with other receptors or signaling pathways at higher concentrations cannot be entirely dismissed.
-
Immunogenicity: As with any peptide-based therapeutic, there is a potential for immunogenicity, although this has been reported to be low for Vosoritide and TransCon CNP in clinical trials.
-
Translational Challenges: The majority of the research on these modified CNPs has been in the context of achondroplasia. Their therapeutic potential and limitations in cardiovascular research are less well-defined and require further investigation.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable research. Below are outlines of key experimental protocols used in the study of natriuretic peptides.
In Vitro Vasodilation Assay Using Isolated Arteries
This protocol assesses the vasodilatory effects of natriuretic peptides on isolated blood vessels.
Objective: To determine the concentration-response relationship of a natriuretic peptide in inducing vasodilation.
Methodology:
-
Vessel Isolation: Isolate segments of arteries (e.g., mesenteric, coronary, or subcutaneous resistance arteries) from a suitable animal model.
-
Myography Setup: Mount the arterial segments in a wire or pressure myograph chamber filled with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Viability Check: Allow the vessels to equilibrate under a set tension or pressure. Assess vessel viability by contracting with a vasoconstrictor (e.g., phenylephrine or U46619) followed by relaxation with a known vasodilator (e.g., acetylcholine).
-
Pre-constriction: Induce a submaximal, stable contraction in the arterial segments using a vasoconstrictor agent.
-
Concentration-Response Curve: Add cumulative concentrations of the natriuretic peptide to the bath and record the changes in vessel tension or diameter.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction tone and plot against the logarithm of the peptide concentration. Calculate the EC50 value (the concentration of peptide that produces 50% of the maximal relaxation).
cGMP Measurement Assay
This protocol quantifies the second messenger, cyclic guanosine monophosphate (cGMP), produced in response to natriuretic peptide receptor activation.
Objective: To measure the potency of a natriuretic peptide in activating its cognate guanylyl cyclase-linked receptor.
Methodology:
-
Cell Culture: Culture cells expressing the target natriuretic peptide receptor (e.g., NPR-A or NPR-B). This can be a cell line endogenously expressing the receptor or a cell line engineered to overexpress it.
-
Cell Stimulation: Seed the cells in a multi-well plate and grow to confluence. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Peptide Treatment: Add varying concentrations of the natriuretic peptide to the cells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Sample Collection: Collect the cell culture supernatant or lyse the cells to measure intracellular cGMP.
-
cGMP Quantification: Measure the cGMP concentration using a commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the peptide concentration to generate a dose-response curve and determine the EC50 value.
In Vitro Peptide Stability Assay
This protocol assesses the stability of a natriuretic peptide in a biological matrix, such as plasma or serum.
Objective: To determine the half-life of a natriuretic peptide in the presence of proteases.
Methodology:
-
Sample Preparation: Prepare solutions of the peptide in plasma or serum from the species of interest.
-
Incubation: Incubate the samples at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Enzyme Inactivation: Stop the enzymatic degradation by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid or an organic solvent like acetonitrile) to the aliquots.
-
Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant for the concentration of the intact peptide using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of remaining intact peptide against time and fit the data to a suitable kinetic model (e.g., first-order decay) to calculate the peptide's half-life.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the natriuretic peptide signaling pathway and a typical experimental workflow.
References
- 1. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 2. Natriuretic Peptide Metabolism, Clearance and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Gal-G2-CNP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gal-G2-CNP. The following procedures are designed to ensure personal safety and proper management of the substance in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent and correct use of personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for routine handling and emergency situations involving this compound.
| Situation | Required Personal Protective Equipment |
| Routine Handling | Lab coat, safety glasses with side shields, and nitrile gloves. |
| Weighing/Aliquoting Powder | All routine handling PPE plus a respiratory mask in a well-ventilated area or chemical fume hood. |
| Spill or Emergency | Full personal protective equipment, including a lab coat, chemical-resistant gloves (inner and outer), safety goggles or a face shield, and respiratory protection. Ensure adequate ventilation and evacuate non-essential personnel. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid Inhalation, Ingestion, and Direct Contact: Do not breathe dust or aerosols. Avoid contact with skin, eyes, and clothing.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood.
-
Hygienic Practices: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Temperature: Store this compound in a tightly sealed container at -20°C for long-term stability.[1][2]
-
Environment: Keep away from moisture and light.[3] The substance is a slightly yellowish amorphous powder that is soluble in water.[1][2]
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, tubes, and gloves, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a designated and clearly labeled chemical waste container.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with an appropriate solvent, such as alcohol.
-
Final Disposal: Arrange for disposal through a licensed professional waste disposal service.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal, to minimize the risk of exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
